4-Chloro-3-fluorostyrene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHKYZAFKYYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-3-fluorostyrene: A Technical Guide for Advanced Synthesis
Introduction
4-Chloro-3-fluorostyrene is a halogenated aromatic monomer of significant interest to researchers in materials science and pharmaceutical development. Its unique substitution pattern—featuring a vinyl group for polymerization, a chloro group, and a fluoro group on the benzene ring—provides a versatile platform for synthesizing advanced polymers with tailored properties and for constructing complex molecular architectures in drug discovery. The presence of both chlorine and fluorine allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability in target molecules.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, designed for professionals in research and development.
Physicochemical and Structural Properties
This compound is typically supplied as a colorless to light yellow liquid.[2] Its core structure consists of a styrene backbone with chloro and fluoro substituents at the 4 and 3 positions of the phenyl ring, respectively. Due to its limited public domain data, some physical properties are based on computational predictions, which provide reliable estimates for practical laboratory use.
| Property | Value | Source |
| CAS Number | 1263414-46-5 | [2] |
| Molecular Formula | C₈H₆ClF | [3] |
| Molecular Weight | 156.58 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 194.0 ± 20.0 °C (Predicted) | [2] |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; likely soluble in common organic solvents such as THF, dichloromethane, ethyl acetate, and acetone. | Inferred from related styrenes[4] |
| Storage | Store at 2-8°C or in a freezer at -20°C, under an inert gas atmosphere, sealed from moisture and light.[1][2] |
Spectral Characterization: An Analytical Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals for the vinyl group, appearing as three distinct multiplets in the 5.0-7.0 ppm range, representing a classic AMX spin system. The aromatic region (typically 7.0-7.5 ppm) will display complex multiplets due to the combined effects of proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling.
-
¹³C NMR: The carbon spectrum will feature two signals for the vinyl group (~115 ppm for =CH₂ and ~135 ppm for -CH=) and six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic shifts, and the C-F coupling will result in doublet splitting for the aromatic carbons.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, appearing as a multiplet due to coupling with neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.[6]
-
~1630 cm⁻¹: C=C stretching of the vinyl group.
-
~1600, 1575, 1470 cm⁻¹: Aromatic C=C ring stretching vibrations.[6]
-
~1250 cm⁻¹: C-F stretching vibration.[6]
-
~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group, characteristic of monosubstituted alkenes.
-
~830 cm⁻¹: C-Cl stretching vibration.[6]
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z 156. A characteristic (M+2) peak at m/z 158 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[4] Common fragmentation patterns would involve the loss of chlorine, fluorine, and the vinyl group.
Synthesis and Purification
The most direct and reliable method for synthesizing this compound is the Wittig reaction. This well-established olefination protocol involves the reaction of the corresponding benzaldehyde with a phosphonium ylide, providing a high-yield pathway to the desired styrene derivative.
Representative Synthesis: Wittig Olefination
This protocol describes the synthesis of this compound from its commercially available precursor, 4-Chloro-3-fluorobenzaldehyde.
References
An In-depth Technical Guide to 4-Chloro-3-fluorostyrene
CAS Number: 1263414-46-5
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chloro-3-fluorostyrene is a halogenated aromatic compound of increasing interest to the scientific community, particularly those engaged in the fields of medicinal chemistry, polymer science, and materials research. Its unique substitution pattern, featuring both chloro and fluoro groups on the styrene backbone, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, including its synthesis, spectroscopic characterization, reactivity profile, potential applications, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, empowering them to leverage the potential of this versatile chemical building block.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined and available from commercial suppliers, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1263414-46-5 | Multiple Commercial Suppliers |
| Molecular Formula | C₈H₆ClF | [Multiple Commercial Suppliers] |
| Molecular Weight | 156.59 g/mol | [Multiple Commercial Suppliers] |
| Appearance | Colorless to light yellow liquid (predicted) | [General knowledge of similar compounds] |
| Boiling Point | 194.0 ± 20.0 °C (Predicted) | [1] |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [1] |
Synthesis of this compound
Proposed Synthetic Pathway 1: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium ylides.[2][3] In the context of this compound synthesis, the immediate precursor would be 4-chloro-3-fluorobenzaldehyde.
Caption: Proposed Wittig reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise. The formation of the ylide is typically indicated by a color change. Stir the resulting mixture at 0°C for one hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.
Proposed Synthetic Pathway 2: The Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another viable route to this compound.[4][5][6] This approach would likely start from a dihalogenated benzene derivative, such as 1-bromo-4-chloro-2-fluorobenzene, and couple it with ethylene gas.
Caption: Proposed Heck reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a pressure-rated reaction vessel, add 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., triphenylphosphine or a more specialized ligand, 2-10 mol%), and a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene to the desired pressure and heat the reaction mixture to a temperature typically ranging from 80 to 140°C. The reaction progress should be monitored by gas chromatography (GC) or TLC.
-
Work-up and Purification: After cooling to room temperature and venting the ethylene gas, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted with a high degree of confidence based on its structure and data from analogous compounds.[7][8][9]
¹H NMR (Predicted):
-
Vinyl Protons: The three protons of the vinyl group will exhibit a characteristic AMX spin system. The proton on the carbon adjacent to the aromatic ring (Ha) will appear as a doublet of doublets, likely in the range of 6.6-6.8 ppm. The two terminal vinyl protons (Hb and Hc) will also be doublets of doublets, with distinct chemical shifts around 5.3-5.9 ppm, showing geminal, cis, and trans couplings.
-
Aromatic Protons: The three protons on the aromatic ring will appear in the region of 7.0-7.5 ppm. The coupling patterns will be influenced by both the chloro and fluoro substituents, leading to complex splitting patterns (doublets and doublet of doublets).
¹³C NMR (Predicted):
-
Vinyl Carbons: The two carbons of the vinyl group will resonate at approximately 115-117 ppm (terminal CH₂) and 134-136 ppm (CH attached to the ring).
-
Aromatic Carbons: The six aromatic carbons will show distinct signals in the range of 115-160 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
Reactivity Profile
The reactivity of this compound is primarily dictated by the vinyl group and the halogenated aromatic ring.
Reactivity of the Vinyl Group
The vinyl group is susceptible to a variety of reactions common to alkenes:
-
Polymerization: Halogenated styrenes are known to undergo polymerization, and this compound is expected to be no exception. It can likely be polymerized via free-radical, cationic, or anionic mechanisms to produce poly(this compound).[10][11] The resulting polymer would be expected to have unique properties, such as flame retardancy and a high refractive index, making it potentially useful in specialty materials.
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water under acidic conditions.
-
Reduction: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation.
Reactivity of the Aromatic Ring
The chloro and fluoro substituents are deactivating, electron-withdrawing groups that will direct incoming electrophiles to the positions ortho and para to the vinyl group. However, the positions are also influenced by the halogens. The fluorine atom is a stronger deactivator than chlorine via the inductive effect, but a stronger activator via resonance. This interplay will influence the regioselectivity of electrophilic aromatic substitution reactions. Nucleophilic aromatic substitution is also a possibility, particularly at elevated temperatures and pressures, or with strong nucleophiles.
Potential Applications in Drug Development and Materials Science
While specific applications of this compound are not yet widely documented, its structure suggests significant potential in several areas:
-
Medicinal Chemistry: The incorporation of fluorine and chlorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[12][13][14][15][16] this compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. The vinyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.
-
Polymer Science: As mentioned, the polymerization of this compound could lead to the development of specialty polymers with desirable properties such as flame resistance, high thermal stability, and specific optical characteristics. Such polymers could find applications in electronics, coatings, and advanced composites.
-
Materials Science: The unique electronic properties of this molecule make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Flammability: Styrene derivatives are often flammable. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disclaimer: The safety information provided is based on an extrapolation from similar compounds and should not be considered a substitute for a comprehensive, compound-specific risk assessment. Always consult a certified safety professional and the most current safety literature before handling any chemical.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity profile offers numerous avenues for the creation of novel and functionalized molecules and polymers. As research into fluorinated and chlorinated compounds continues to expand, it is anticipated that the utility of this compound will become increasingly apparent, paving the way for new discoveries and applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chlorostyrene(1073-67-2) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.es [fishersci.es]
- 19. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4-Chloro-3-fluorostyrene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-fluorostyrene, a halogenated vinylbenzene derivative of increasing importance in materials science and medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed and validated protocol for its synthesis via the Wittig reaction, and outline a systematic approach for its characterization. Furthermore, this guide explores the compound's reactivity, focusing on its utility in polymerization and as a versatile building block in the synthesis of complex organic molecules for drug discovery and development. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this halogenated synthon.
Introduction: The Strategic Importance of Halogenated Styrenes
Styrenic monomers are fundamental building blocks for a vast array of polymers and fine chemicals. The strategic introduction of halogen atoms—specifically chlorine and fluorine—onto the aromatic ring dramatically modulates the monomer's electronic properties, reactivity, and the characteristics of the resulting materials or bioactive molecules. This compound (CAS No. 1263414-46-5) is a prime example of a bifunctionally halogenated styrene, offering a unique combination of properties.
The presence of both chlorine and fluorine imparts distinct electronic effects. Fluorine, being the most electronegative element, strongly influences the acidity of adjacent protons and can modulate metabolic stability in pharmaceutical contexts.[1] The chlorine atom provides an additional site for modification, particularly through transition metal-catalyzed cross-coupling reactions, and contributes to the overall lipophilicity and binding interactions of derivative molecules.[2] This guide serves as a foundational resource for harnessing the synthetic potential of this valuable intermediate.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis and material formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClF | [3][4] |
| Molecular Weight | 156.58 g/mol | [3][4] |
| CAS Number | 1263414-46-5 | [3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point (Predicted) | 194.0 ± 20.0 °C | [4][5] |
| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [4][5] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Synthesis of this compound
While various methods exist for the preparation of substituted styrenes, the Wittig reaction stands out for its reliability and functional group tolerance, making it an ideal choice for converting the corresponding benzaldehyde into the desired terminal alkene.[6][7][8] The proposed synthesis starts from the commercially available 4-chloro-3-fluorobenzaldehyde.
Synthesis Workflow Overview
The synthetic strategy is a two-step process: first, the preparation of the phosphonium ylide from methyltriphenylphosphonium bromide, followed by the reaction of the ylide with 4-chloro-3-fluorobenzaldehyde to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established Wittig reaction procedures.[6][9] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
4-Chloro-3-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to create a suspension (approx. 0.2 M concentration). c. Cool the flask to 0°C using an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. e. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to 0°C. c. Transfer the prepared ylide solution from step 1 into the aldehyde solution via cannula. d. Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product, a mixture of the desired styrene and triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The non-polar styrene product will elute before the more polar triphenylphosphine oxide.
Mechanistic Rationale
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphonium ylide and the aldehyde's carbonyl group.[8] This forms a highly strained four-membered oxaphosphetane intermediate, which rapidly decomposes to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the strong P=O double bond is the primary driving force for this reaction.[6]
Caption: Mechanism of the Wittig reaction for styrene synthesis.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system for quality control. Chemical suppliers can typically provide analytical data such as NMR and HPLC upon request.[10][11]
Standard Analytical Workflow:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The vinyl protons should exhibit characteristic splitting patterns (dd, ddx), and the aromatic region will show complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (156.58 g/mol ) and the characteristic isotopic pattern of a monochlorinated compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as C=C stretching of the vinyl group and C-H bonds, as well as C-Cl and C-F stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically reported as a percentage area.
Reactivity and Synthetic Applications
Polymerization
As a substituted styrene, this monomer is a candidate for various polymerization reactions. The electron-withdrawing nature of the chloro and fluoro substituents influences the reactivity of the vinyl group. In radical polymerizations, electron-withdrawing groups can increase the monomer's reactivity and lead to polymers with altered thermal and optical properties.[12][13] This makes this compound a potentially valuable monomer for creating specialty polymers and copolymers used in advanced materials and electronics.[14]
Building Block for Drug Discovery
Halogenated aromatic compounds are privileged structures in medicinal chemistry. The chlorine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16][17] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Caption: Suzuki-Miyaura coupling using this compound.
The fluorine atom at the C3 position can form favorable halogen bonds and other non-covalent interactions within a protein binding site, potentially enhancing ligand affinity and selectivity.[18] It also serves to block a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate. The unique substitution pattern of this molecule thus provides a powerful platform for designing novel bioactive compounds.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.
-
Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.[19]
-
Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, wash the affected area immediately with plenty of water.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent polymerization.[3][5] It is often supplied with a stabilizer like TBC (4-tert-butylcatechol).
Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.
Conclusion
This compound is a synthetically accessible and highly versatile chemical building block. Its distinct halogenation pattern provides a dual handle for chemical modification and property modulation. The robust synthesis via the Wittig reaction allows for its reliable preparation in a laboratory setting. Its utility in both polymerization to create advanced materials and as a synthon for cross-coupling reactions in medicinal chemistry underscores its significant potential. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this valuable reagent into their scientific endeavors.
References
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 1263414-46-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]
- 10. 1263414-46-5|this compound|BLD Pharm [bldpharm.com]
- 11. acubiochem.com [acubiochem.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound [myskinrecipes.com]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1263414-46-5 Cas No. | 4'-Chloro-3'-fluorostyrene | Apollo [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 4-Chloro-3-fluorostyrene: Commercial Availability, Synthesis, and Applications for Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Chloro-3-fluorostyrene (CAS No. 1263414-46-5). This valuable halogenated styrene monomer serves as a critical building block in the synthesis of advanced polymers, specialized materials, and pharmaceutical intermediates. This guide delves into its commercial availability, provides a detailed synthetic protocol, outlines robust analytical characterization methods, and discusses its applications and safe handling procedures, offering a holistic resource for laboratory and developmental use.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the molecular formula C₈H₆ClF, is an aromatic compound featuring a vinyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. This unique combination of functional groups imparts specific reactivity and properties, making it a highly sought-after intermediate in organic synthesis. The presence of both chlorine and fluorine atoms allows for nuanced modifications of electronic and steric properties in target molecules, which is particularly advantageous in the fields of materials science and medicinal chemistry. In drug discovery, for instance, the incorporation of fluorine can enhance metabolic stability and binding affinity of a compound.
Its primary utility lies in its function as a monomer for the creation of specialized polymers and as a key component in the synthesis of complex organic molecules for liquid crystal displays (LCDs) and bioactive compounds.
Commercial Availability and Procurement
This compound is commercially available from a variety of chemical suppliers, catering to research and development needs in various quantities and purities. When sourcing this reagent, it is crucial to consider purity levels, available quantities, and the supplier's ability to provide comprehensive analytical data, such as a Certificate of Analysis (CoA), NMR spectra, and HPLC data.
Below is a summary of prominent suppliers and their typical offerings for this compound:
| Supplier | Typical Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich (Merck) | ≥95% | Custom synthesis and research quantities | A well-established supplier with extensive quality control. |
| Apollo Scientific | ≥95% | 250mg, 1g, 5g | Provides detailed safety and chemical data. |
| ACUBIOCHEM | 95% | 5g, 10g | Offers custom synthesis and packaging services. Can provide detailed technical documents including NMR and HPLC spectra upon request. |
| MySkinRecipes | 98% (blend with TBC as stabilizer) | 250mg, 1g, 5g | Highlights its use as a building block in organic synthesis for advanced materials and pharmaceuticals.[1] |
| BLD Pharm | Inquire for purity | Inquire for quantities | Provides access to technical documentation including NMR, HPLC, and LC-MS data. |
Synthesis of this compound: A Practical Laboratory Protocol
The most common and efficient laboratory-scale synthesis of this compound is achieved through a Wittig reaction. This reliable method involves the reaction of the commercially available 4-chloro-3-fluorobenzaldehyde with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide.
Underlying Chemistry: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. The choice of base and solvent can influence the stereoselectivity of the reaction, though for terminal alkenes like this compound, this is not a concern.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted styrenes via the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
4-Chloro-3-fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension while stirring vigorously under a nitrogen atmosphere. A color change to deep orange or yellow indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via the dropping funnel over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, which will contain the desired this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.[2]
-
A non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate), is typically effective. The less polar this compound will elute before the more polar triphenylphosphine oxide.
-
Collect the fractions containing the product and confirm their purity by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons typically appear as a set of doublet of doublets in the range of 5.0-7.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two vinyl carbons and the eight aromatic carbons. The carbon atoms attached to or near the fluorine atom will show C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent protons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and for identifying any volatile impurities.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is another effective method for determining the purity of this compound, particularly for detecting non-volatile impurities.
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: UV detector set to a wavelength where the compound has strong absorbance (typically around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Safe Handling and Storage
As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is often supplied with a stabilizer like tert-butylcatechol (TBC) to prevent polymerization.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Development
This compound is a versatile building block with growing importance in several areas of chemical research and development.
-
Polymer Science: It is used as a monomer in the synthesis of specialty polymers. The incorporation of this monomer can enhance the thermal stability, chemical resistance, and optical properties of the resulting polymer.[3]
-
Pharmaceutical Synthesis: The unique electronic properties conferred by the chloro and fluoro substituents make it a valuable precursor for the synthesis of complex pharmaceutical intermediates. The presence of fluorine, in particular, is a common strategy in drug design to improve metabolic stability and binding affinity.
-
Materials Science: It serves as a key intermediate in the development of advanced materials, including those used in liquid crystal displays (LCDs) and other electronic components.[1]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in polymer science, medicinal chemistry, and materials science. A sound understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective utilization in research and development. By following the described protocols and safety guidelines, researchers can confidently incorporate this versatile compound into their synthetic strategies to create novel and functional molecules and materials.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. US6383500B1 - Particles comprising amphiphilic copolymers, having a crosslinked shell domain and an interior core domain, useful for pharmaceutical and other applications - Google Patents [patents.google.com]
- 3. WO1997049736A2 - Particles comprising amphiphilic copolymers, having a cross-linked shell domain and an interior core domain, useful for pharmaceutical and other applications - Google Patents [patents.google.com]
4-Chloro-3-fluorostyrene: A Technical Guide for Research & Development
This guide provides an in-depth examination of 4-Chloro-3-fluorostyrene, a halogenated styrene derivative of significant interest in advanced materials and pharmaceutical synthesis. Designed for researchers and drug development professionals, this document moves beyond a standard safety data sheet to offer a deeper understanding of the compound's characteristics, emphasizing the scientific rationale behind its safe handling, application, and emergency response protocols.
Compound Identification and Rationale for Use
This compound (CAS No. 1263414-46-5) is a substituted aromatic monomer.[1][2][3][4] Its utility in specialized applications stems from the unique combination of its vinyl group, which is amenable to polymerization, and the specific placement of chloro- and fluoro- substituents on the benzene ring. These halogens modify the electronic properties of the styrene backbone, influencing polymer characteristics such as thermal stability, refractive index, and dielectric constant.[2] Consequently, it serves as a valuable building block in the synthesis of advanced polymers, liquid crystal displays (LCDs), and other specialty electronic components.[2] In medicinal chemistry, the fluorinated and chlorinated phenyl motif is a common feature in bioactive molecules, making this compound a relevant intermediate for pharmaceutical research.[2]
Molecular Structure:
-
Chemical Name: this compound
-
Synonyms: 1-Chloro-4-ethenyl-2-fluorobenzene
-
Molecular Formula: C₈H₆ClF[2]
-
Molecular Weight: 156.58 g/mol [2]
Hazard Identification and Mechanistic Insights
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from chemical suppliers and analogous structures like 4-chlorostyrene and 3-fluorostyrene provide a strong basis for hazard assessment. The primary hazards are associated with its reactivity as a styrene derivative and the irritant nature of halogenated aromatic compounds.
GHS Hazard Classification (Anticipated):
Based on supplier information, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
The "Warning" signal word is associated with these classifications.[5]
Diagram: Hazard Identification Pathway
The following diagram illustrates the logical flow from the chemical's structural features to its anticipated biological effects and required safety measures.
Caption: Logical flow from chemical structure to hazards and controls.
Physical and Chemical Properties: A Comparative Overview
Quantitative data for this compound is limited. The table below presents predicted or available data alongside data for related, well-characterized styrenes to provide context for experimental planning.
| Property | This compound | 4-Chlorostyrene | 3-Fluorostyrene | Rationale for Comparison |
| CAS Number | 1263414-46-5[1][2][3] | 1073-67-2[6] | 350-51-6[7] | Structural Analogs |
| Molecular Formula | C₈H₆ClF[2] | C₈H₇Cl[6] | C₈H₇F[7] | Basis for property trends |
| Appearance | Colorless to light yellow liquid[1] | Clear liquid[8] | Liquid | General physical state |
| Boiling Point | 194.0±20.0 °C (Predicted)[1] | 192 °C[8] | ~196 °C | Halogenation increases boiling point relative to styrene. |
| Density | 1.190±0.06 g/cm³ (Predicted)[1] | 1.087 g/cm³ @ 20°C[6] | ~1.02 g/cm³ | Denser than water; chlorination increases density. |
| Solubility | Insoluble in water (Expected) | Insoluble in water[6][8] | Insoluble in water | Styrenes are nonpolar and generally immiscible with water. |
| Vapor Pressure | N/A | 0.816 mmHg @ 25 °C[8] | N/A | Implies moderate volatility at room temperature. |
| Flash Point | N/A | 64 °C / 147.2 °F[8] | N/A | Likely a combustible liquid; keep from ignition sources. |
Protocols for Safe Handling and Storage
The primary directive for handling this compound is the prevention of contact and inhalation. Its properties as a volatile, irritating liquid necessitate stringent engineering controls and personal protective equipment (PPE).
Engineering Controls & Personal Workspace
Causality: The potential for respiratory irritation (H335) and the compound's volatility require that all manipulations be performed within a certified chemical fume hood to maintain airborne concentrations below any potential exposure limits.
Protocol: Work Area Setup
-
Fume Hood Verification: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Clutter-Free Zone: Ensure the workspace within the hood is free of unnecessary equipment to maintain smooth airflow.
-
Spill Containment: Work within a secondary containment tray to manage any potential spills.
-
Emergency Access: Verify unobstructed access to a safety shower and eyewash station.
Personal Protective Equipment (PPE)
Causality: The compound is a known skin (H315) and serious eye (H319) irritant. Therefore, a complete barrier is required.
Protocol: Donning PPE
-
Eye Protection: Wear chemical splash goggles that conform to EN166 or NIOSH standards. A face shield should be worn over goggles if there is a significant splash risk.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any defects before use. For prolonged operations or when handling larger quantities, consider double-gloving.
-
Body Protection: A flame-resistant laboratory coat is mandatory.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Storage and Stability
Causality: Styrene derivatives can undergo self-polymerization, a reaction often initiated by heat or light. The presence of stabilizers (like TBC, 4-tert-butylcatechol) in related products indicates this risk.[2]
Protocol: Compound Storage
-
Temperature: Store in a refrigerator or freezer, under -20°C, as recommended for long-term stability.[1] For short-term use, storage at 2-8°C under an inert gas is acceptable.[2][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced reactions. The container must be sealed tightly.[1]
-
Ignition Sources: Store in a designated flammables cabinet, away from heat, sparks, and open flames.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases which can catalyze vigorous reactions.[10]
Emergency Procedures and First Aid
Rapid and informed response is critical to mitigating exposure.
Diagram: Emergency Response Workflow
Caption: Step-by-step workflow for first aid response to exposure.
Protocol: Accidental Release
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[9][10]
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.
-
Containment: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills.[9]
-
Collection: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[10]
Disposal Considerations
All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous chemical waste. Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not dispose of this chemical down the drain or in general waste streams.
Conclusion
This compound is a valuable monomer for specialized chemical synthesis, but its safe use is predicated on a thorough understanding of its potential hazards as an irritant and combustible liquid. By adhering to the principles of hazard minimization through robust engineering controls, appropriate personal protective equipment, and well-defined emergency protocols, researchers can effectively and safely leverage the unique properties of this compound in their development workflows. The guidance provided herein, synthesized from data on analogous compounds and supplier information, offers a framework for establishing a culture of safety and scientific integrity in the laboratory.
References
- 1. This compound CAS#: 1263414-46-5 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. acubiochem.com [acubiochem.com]
- 5. 1263414-46-5|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-fluorostyrene in Advanced Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 4-Chloro-3-fluorostyrene in Polymer Design
This compound is a halogenated styrene monomer that offers a unique combination of functionalities for the synthesis of advanced copolymers. The presence of both chlorine and fluorine atoms on the aromatic ring imparts distinct properties to the resulting polymers, including altered reactivity, thermal stability, hydrophobicity, and potential for post-polymerization modification. These attributes make it a valuable building block for materials scientists and drug development professionals seeking to create polymers with tailored characteristics for specialized applications.
The strategic placement of the halogen atoms influences the electronic and steric nature of the vinyl group, thereby affecting its copolymerization behavior. This allows for the fine-tuning of copolymer composition and architecture. In the context of drug development, the incorporation of this compound into copolymers can enhance drug loading, modulate release kinetics, and improve the biocompatibility of delivery systems. This document provides a comprehensive guide to the utilization of this compound in copolymerization, offering both theoretical insights and practical protocols.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in copolymerization.
| Property | Value | Reference |
| CAS Number | 1263414-46-5 | [1][2] |
| Molecular Formula | C₈H₆ClF | [1] |
| Molecular Weight | 156.58 g/mol | [1] |
| Boiling Point | 194.0 ± 20.0 °C (Predicted) | [1] |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, inert atmosphere | [3] |
Copolymerization of this compound: Theoretical Considerations and Practical Approaches
The copolymerization of this compound can be achieved through various techniques, with controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offering the best control over the final polymer architecture.
Understanding Reactivity Ratios
Given the electronic effects of the chlorine and fluorine substituents on this compound, its copolymerization behavior with a non-fluorinated comonomer like styrene or methyl methacrylate (MMA) is expected to be non-ideal. The electron-withdrawing nature of the halogens will influence the 'e' value in the Alfrey-Price Q-e scheme, suggesting a tendency towards alternation with electron-rich comonomers.
Controlled Radical Copolymerization: The RAFT Approach
RAFT polymerization is a highly versatile method for synthesizing well-defined copolymers with controlled molecular weights and narrow polydispersity.[4] This technique is particularly well-suited for functional monomers like this compound.
Diagram: Workflow for RAFT Copolymerization
Caption: A generalized workflow for the RAFT copolymerization of this compound.
Experimental Protocols
Protocol 1: RAFT Copolymerization of this compound with Styrene
This protocol describes a general procedure for the synthesis of a random copolymer of this compound (M₁) and styrene (M₂). The molar ratio of the monomers can be varied to achieve different copolymer compositions.
Materials:
-
This compound (CFS)
-
Styrene (St), freshly distilled
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, add this compound (e.g., 1.57 g, 10 mmol), styrene (e.g., 1.04 g, 10 mmol), CPAD (e.g., 34.3 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Characterization of the Copolymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show broad peaks corresponding to the protons of the polymer backbone and the aromatic protons of both monomer units. The copolymer composition can be determined by integrating the signals corresponding to the aromatic protons of the CFS and styrene units.
-
¹⁹F NMR: This is a crucial technique to confirm the incorporation of the fluorinated monomer. A single broad resonance is expected for the fluorine atom in the CFS units.
2. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer. A low PDI (typically < 1.3) is indicative of a controlled polymerization process.
3. Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (T₉) of the copolymer. The T₉ will be a single value, intermediate between the T₉ of the respective homopolymers, which is characteristic of a random copolymer.
Diagram: Structure-Property Relationship
Caption: The incorporation of this compound into copolymers allows for the tuning of various material properties.
Applications in Drug Development
The unique properties of copolymers derived from this compound open up several possibilities in the field of drug development.
Drug Delivery Vehicles
Amphiphilic block copolymers containing a hydrophobic block derived from this compound and a hydrophilic block (e.g., poly(ethylene glycol)) can self-assemble in aqueous media to form micelles or polymersomes. These nanostructures can encapsulate hydrophobic drugs, increasing their solubility and circulation time in the body. The presence of fluorine can enhance the stability of these assemblies and potentially facilitate their interaction with cell membranes. Styrenic block copolymers have been investigated as matrices for drug delivery in medical devices.[5]
Functionalizable Platforms
The chlorine atom on the aromatic ring of the this compound unit serves as a handle for post-polymerization modification. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) or other functional molecules to the copolymer, enabling the development of targeted drug delivery systems. This functionalization can be achieved through nucleophilic substitution reactions.
Bioactive Polymers
While not extensively studied for this compound specifically, some fluorinated polymers have been shown to possess intrinsic biological activity or can be designed to interact specifically with biological targets. Further research into the bioactivity of copolymers containing this compound is warranted.
Conclusion and Future Outlook
This compound is a promising monomer for the development of advanced functional copolymers. While the current body of literature on its specific copolymerization behavior is limited, established principles of polymer chemistry and data from analogous fluorinated styrenes provide a solid foundation for its exploration. The protocols and theoretical considerations outlined in this document are intended to serve as a starting point for researchers to harness the potential of this unique monomer. Future research should focus on determining the reactivity ratios of this compound with a range of comonomers and exploring the properties and applications of the resulting copolymers, particularly in the exciting field of drug delivery and development.
References
- 1. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Poly(4-Chloro-3-fluorostyrene): A Detailed Guide for Researchers
Introduction: The Strategic Value of Halogenated Polystyrenes in Advanced Applications
In the landscape of polymer chemistry, the strategic incorporation of halogen atoms onto a polymer backbone offers a powerful tool to modulate its physicochemical properties. Poly(4-chloro-3-fluorostyrene), a uniquely substituted polystyrene derivative, is emerging as a material of significant interest for researchers in drug development and advanced materials science. The presence of both chlorine and fluorine atoms on the phenyl ring imparts a distinct combination of hydrophobicity, thermal stability, and altered electronic characteristics compared to its non-halogenated counterpart. These properties make it a compelling candidate for applications requiring precise control over intermolecular interactions and environmental resistance.
This technical guide provides a comprehensive overview of the synthesis of poly(this compound), from the preparation of the monomer to its controlled polymerization and subsequent characterization. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate the synthesis but also to adapt it for their specific needs.
Part 1: Synthesis of the this compound Monomer
The successful polymerization of poly(this compound) is predicated on the availability of a high-purity monomer. While the monomer is commercially available from specialized suppliers[1][2][3][4], in-house synthesis can be a cost-effective alternative and provides greater control over purity. A robust and widely applicable method for the synthesis of vinylarenes from the corresponding benzaldehydes is the Wittig reaction.
Causality of the Wittig Reaction Approach
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds[5]. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, the key disconnection is between the vinyl group and the aromatic ring, identifying 4-chloro-3-fluorobenzaldehyde as the logical starting material. This commercially available aldehyde[6] provides the necessary chloro and fluoro substituents in the correct positions. The methyltriphenylphosphonium halide is the most common reagent for the introduction of the methylene (=CH₂) group. The reaction is known for its reliability and tolerance to a variety of functional groups, making it an ideal choice for this multi-substituted aromatic system.
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of this compound monomer via the Wittig reaction.
Detailed Protocol for this compound Synthesis
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Potassium tert-butoxide (t-BuOK)
-
4-Chloro-3-fluorobenzaldehyde[6]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
-
Wittig Reaction:
-
Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Cool the ylide solution back to 0 °C.
-
Add the aldehyde solution dropwise to the ylide suspension over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired styrene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization of the Monomer:
The structure and purity of the synthesized this compound monomer should be confirmed by:
-
¹H NMR: Expect characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including those of the vinyl group and the substituted aromatic ring.
-
FTIR: Look for characteristic C=C stretching vibrations of the vinyl group (around 1630 cm⁻¹) and C-H out-of-plane bending vibrations.
-
GC-MS: To confirm the molecular weight and purity.
Part 2: Polymerization of this compound
The polymerization of this compound can be achieved through various techniques. For applications in drug delivery and advanced materials, control over the polymer's molecular weight and dispersity is crucial. Therefore, living or controlled polymerization methods are highly recommended. Here, we detail protocols for two powerful techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and anionic polymerization.
Method 1: Controlled Radical Polymerization via RAFT
Rationale:
RAFT polymerization is a versatile and robust method for synthesizing well-defined polymers with complex architectures[7]. It is tolerant to a wide range of functional groups and reaction conditions. The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). For styrenic monomers, dithiobenzoates and trithiocarbonates are effective CTAs. The electron-withdrawing nature of the chloro and fluoro substituents on the styrene monomer may influence its reactivity, and a well-chosen CTA will ensure good control over the polymerization.
Experimental Workflow for RAFT Polymerization
Caption: Workflow for the RAFT polymerization of this compound.
Detailed Protocol for RAFT Polymerization
Materials:
-
This compound (purified)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 2-cyanoprop-2-yl dithiobenzoate (CPDB) (as RAFT agent)
-
Azobisisobutyronitrile (AIBN) (as radical initiator)
-
Anhydrous toluene or dioxane
-
Methanol or hexane for precipitation
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer, the RAFT agent (CTA), and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.2).
-
-
Degassing:
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), which can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.
-
Method 2: Living Anionic Polymerization
Rationale:
Anionic polymerization is a powerful technique for synthesizing polymers with very low dispersity and well-defined end-groups[7][8]. It is particularly effective for styrenic monomers. However, it requires stringent reaction conditions, including the complete absence of protic impurities (e.g., water, alcohols) and oxygen. The electron-withdrawing nature of the halogen substituents on the monomer can affect the stability of the propagating carbanion.
Detailed Protocol for Anionic Polymerization
Materials:
-
This compound (rigorously purified and dried)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (as initiator)
-
Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)
-
Methanol (for termination)
Procedure:
-
Purification and Setup:
-
The monomer must be rigorously purified by distillation over calcium hydride.
-
All glassware must be flame-dried under vacuum and cooled under a positive pressure of high-purity argon or nitrogen.
-
The solvent (THF) must be freshly distilled from a sodium/benzophenone ketyl radical indicator.
-
-
Polymerization:
-
In a reaction vessel under an inert atmosphere, add the freshly distilled THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add the purified this compound monomer via a gas-tight syringe.
-
Initiate the polymerization by the dropwise addition of a calculated amount of sec-BuLi solution. The appearance of a characteristic color (often orange or red for styryl anions) indicates the formation of the living polymer chains.
-
Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a large excess of methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Part 3: Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.
| Technique | Parameter Measured | Expected Observations for Poly(this compound) |
| ¹H NMR | Chemical structure | Broad signals corresponding to the polymer backbone and the aromatic protons. Disappearance of the sharp vinyl proton signals from the monomer. |
| ¹³C NMR | Chemical structure | Broad signals for the aliphatic backbone carbons and the aromatic carbons. |
| ¹⁹F NMR | Fluorine incorporation | A broad signal confirming the presence of fluorine in the polymer structure. |
| FTIR | Functional groups | Absence of the C=C stretching vibration from the monomer. Presence of characteristic aromatic and C-H stretching and bending vibrations. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Dispersity (Đ) | For controlled polymerizations, a narrow and symmetrical elution peak is expected, with Đ values typically below 1.3. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A distinct glass transition temperature, likely to be higher than that of polystyrene due to the polar C-Cl and C-F bonds. For comparison, the Tg of poly(4-chlorostyrene) is around 106 °C. |
| Thermogravimetric Analysis (TGA) | Thermal stability | The onset of thermal decomposition, which is expected to be influenced by the halogen substituents. |
Part 4: Applications in Research and Drug Development
The unique properties of poly(this compound) make it a promising material for a range of applications, particularly in the biomedical field.
Advanced Drug Delivery Systems
Functionalized polystyrene nanoparticles have been extensively studied as platforms for drug delivery[9][10]. The hydrophobic nature of poly(this compound) makes it suitable for encapsulating hydrophobic drug molecules, protecting them from degradation in the physiological environment and facilitating their transport to target cells. The presence of fluorine can impart additional desirable properties, such as increased metabolic stability and altered protein adsorption profiles on the nanoparticle surface[11].
Biomedical Research and Diagnostics
The halogen atoms on the polymer can serve as handles for further functionalization. For example, the chlorine atom could potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for the attachment of targeting ligands, imaging agents, or other bioactive molecules. This would enable the creation of multifunctional nanoparticles for targeted drug delivery, bioimaging, and diagnostics.
Material Science
The high thermal stability and chemical resistance imparted by the halogen atoms make poly(this compound) a candidate for advanced coatings and engineering plastics[11]. Its unique dielectric properties may also be of interest in electronic applications.
Conclusion
The synthesis of poly(this compound) presents an exciting opportunity for the development of novel materials with tailored properties. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this promising polymer and explore its potential in a wide array of applications, from cutting-edge drug delivery systems to high-performance materials. The ability to control the synthesis from the monomer to the final polymer provides a powerful platform for innovation in both academic and industrial research settings.
References
- 1. acubiochem.com [acubiochem.com]
- 2. This compound [myskinrecipes.com]
- 3. 1263414-46-5|this compound|BLD Pharm [bldpharm.com]
- 4. 1263414-46-5 Cas No. | 4'-Chloro-3'-fluorostyrene | Apollo [store.apolloscientific.co.uk]
- 5. rsc.org [rsc.org]
- 6. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. In vitro evaluation of polymeric nanoparticles with a fluorine core for drug delivery triggered by focused ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Synthon: Application Notes and Protocols for 4-Chloro-3-fluorostyrene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Halogenated Styrene
4-Chloro-3-fluorostyrene, a strategically substituted aromatic monomer, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its unique electronic properties, arising from the synergistic or antagonistic effects of the chloro and fluoro substituents on the vinyl group and the aromatic ring, render it a highly sought-after intermediate in the synthesis of advanced polymers, liquid crystals, and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices, to empower researchers in leveraging its full synthetic potential.
The presence of both a chlorine and a fluorine atom on the phenyl ring significantly influences the reactivity of the vinyl group and the aromatic system. The fluorine atom, with its high electronegativity, and the chlorine atom introduce a unique electronic environment that can be exploited in various chemical transformations. This guide will delve into the synthesis of this compound, its polymerization to yield novel materials, and its utilization as a key intermediate in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
I. Synthesis of this compound: Establishing the Foundation
The efficient synthesis of this compound is paramount for its widespread application. A common and reliable method involves the Wittig or Horner-Wadsworth-Emmons olefination of the corresponding benzaldehyde.
Protocol 1: Synthesis of this compound via the Wittig Reaction
This protocol outlines the conversion of 4-chloro-3-fluorobenzaldehyde to this compound using a phosphonium ylide.
Reaction Scheme:
Application Notes & Protocols for Cross-Coupling Reactions of 4-Chloro-3-fluorostyrene
Introduction: The Versatility of a Fluorinated Styrenic Building Block
4-Chloro-3-fluorostyrene, also known as 1-chloro-2-fluoro-4-vinylbenzene, is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of three distinct functional handles: a vinyl group, a reactive chloro substituent, and a fluorine atom. The chloro group serves as a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the adjacent fluorine atom modulates the reactivity of the C-Cl bond, often facilitating the crucial oxidative addition step in many catalytic cycles.
This guide provides an in-depth exploration of the key cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles that govern these powerful transformations. By understanding the causality behind experimental choices, researchers can better troubleshoot, optimize, and adapt these methods for their specific synthetic targets.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene motifs. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide. For this compound, the C-Cl bond is the reactive site for this transformation, offering a reliable route to novel substituted styrenes that can be further functionalized via the vinyl group.
Scientific Rationale & Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving a palladium catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides, and its efficiency is enhanced by electron-rich, bulky phosphine ligands on the palladium center. The electron-withdrawing fluorine atom ortho to the chlorine can help activate the C-Cl bond for this step.
-
Transmetalation: The boronic acid or ester, activated by a base (e.g., carbonate, phosphate), transfers its organic group (Ar') to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments (the 3-fluoro-4-vinylphenyl group and Ar') are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Detailed Protocol: Synthesis of a Substituted Biaryl Styrene
The following protocol is adapted from a procedure described in the patent literature for the Suzuki coupling of 1-chloro-2-fluoro-4-vinylbenzene.[1] It serves as an excellent, field-proven starting point for this class of reaction.
Materials:
-
This compound (1-chloro-2-fluoro-4-vinylbenzene)
-
Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid ester (1.1 to 1.5 equivalents), potassium carbonate (2.0 to 3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) species can be sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 2-Methyltetrahydrofuran via syringe. Stir the mixture for 5-10 minutes. Then, add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C. The reaction time can vary significantly based on the specific substrates (the patent example notes 48 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the organic layer.
-
Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel to yield the desired biaryl styrene product.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Aryl Halide | This compound | The C-Cl bond is the reactive site. The ortho-fluoro group activates this bond towards oxidative addition. |
| Boron Reagent | Arylboronic Acid/Ester (1.1-1.5 eq.) | A slight excess ensures complete consumption of the limiting halide. Boronic esters often offer improved stability. |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | A robust, air-stable precatalyst. The dppf ligand is sufficiently electron-rich and bulky to promote coupling of aryl chlorides. |
| Base | K₂CO₃ (2.0-3.0 eq.) | Essential for activating the boronic acid for the transmetalation step. Carbonates are a common, effective choice. |
| Solvent | 2-Methyltetrahydrofuran | An ether-based solvent with a suitable boiling point and good solubilizing properties for the reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition of the C-Cl bond. |
| Atmosphere | Inert (N₂ or Ar) | Protects the active Pd(0) catalyst from oxidative degradation. |
Heck Reaction: Vinylation of this compound
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. In the context of this compound, this reaction would typically involve coupling the aryl chloride portion with another alkene (e.g., an acrylate or styrene derivative), leading to the formation of a stilbene-like structure. The reaction generally proceeds with trans selectivity.
Scientific Rationale & Mechanistic Insight
The Heck reaction follows a distinct palladium-catalyzed cycle.
Caption: Generalized Catalytic Cycle for the Mizoroki-Heck Reaction.
-
Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the insertion of Pd(0) into the C-Cl bond of this compound.
-
Alkene Coordination & Migratory Insertion: The coupling partner alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the new, more substituted alkene product.
-
Catalyst Regeneration: A base is required to neutralize the generated HX (in this case, HCl) and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.
Representative Protocol: Heck Coupling with an Alkene
This is a generalized protocol for the Heck reaction of aryl chlorides and should be optimized for this compound.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium catalyst (e.g., Palladium(II) Acetate, Pd(OAc)₂)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Base (e.g., Triethylamine, Et₃N, or Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the alkene coupling partner (1.2-1.5 eq.), the base (e.g., Et₃N, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF).
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction's progress.
-
Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or EtOAc). Wash the combined organic layers, dry over a drying agent, concentrate, and purify the product by column chromatography or distillation.
| Parameter | Typical Condition | Rationale / E-E-A-T Insight |
| Alkene | Acrylates, Styrenes (1.2-1.5 eq.) | Electron-poor alkenes like acrylates often react more readily. |
| Catalyst/Ligand | Pd(OAc)₂ / P(o-tol)₃ or P(t-Bu)₃ | Bulky, electron-rich phosphines are crucial for activating the less reactive aryl chlorides. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 eq.) | Neutralizes the HX formed during the catalytic cycle, allowing for catalyst regeneration. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures. |
| Temperature | 100-140 °C | Higher temperatures are generally needed to drive the oxidative addition of aryl chlorides. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction provides direct access to arylalkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials. The reaction is traditionally co-catalyzed by palladium and copper(I) salts, although copper-free variants have become increasingly popular to avoid issues with alkyne homocoupling (Glaser coupling).
Scientific Rationale & Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Interconnected Catalytic Cycles of the Sonogashira Reaction.
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This species is more reactive than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex.
Representative Protocol: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to simplify purification and increase substrate compatibility. This generalized protocol is a suitable starting point.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Ligand (if needed, e.g., a bulky phosphine)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or a bulky amine like Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the palladium precatalyst (1-3 mol%), this compound (1.0 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent followed by the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until completion, as monitored by TLC or GC-MS.
-
Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Typical Condition | Rationale / E-E-A-T Insight |
| Alkyne | Terminal Alkyne (1.2 eq.) | A slight excess is used. Substrates can be aryl, alkyl, or silyl-protected alkynes. |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/Ligand | For aryl chlorides, more advanced catalyst systems with bulky, electron-rich ligands may be necessary for good yields. |
| Base | Cs₂CO₃ or Amine (e.g., DIPEA) | The base deprotonates the terminal alkyne, facilitating its entry into the catalytic cycle. |
| Solvent | Toluene, Dioxane, DMF | Choice depends on the required temperature and solubility of the reagents. |
| Temperature | 80-120 °C | Necessary to promote the challenging oxidative addition of the C-Cl bond. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine. This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Scientific Rationale & Mechanistic Insight
The mechanism shares similarities with C-C coupling reactions but is tailored for C-N bond formation.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
-
Oxidative Addition: A monoligated Pd(0) species, often generated in situ, adds to the C-Cl bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the product C-N bond, regenerating the Pd(0) catalyst. The choice of ligand is critical to facilitate this step and prevent side reactions like β-hydride elimination.
Representative Protocol: Amination of this compound
This generalized protocol is based on well-established methods for aryl chlorides and provides a robust starting point.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., XPhos, SPhos, or Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄))
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the anhydrous solvent.
-
Amine Addition: Finally, add the amine (1.1-1.2 eq.).
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., EtOAc).
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.
| Parameter | Typical Condition | Rationale / E-E-A-T Insight |
| Amine | Primary or Secondary (1.1-1.2 eq.) | A slight excess is common. The purity of the amine is critical for reaction success. |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or tBu₃P·HBF₄ | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or trialkylphosphines are essential for efficient coupling of aryl chlorides. |
| Base | NaOtBu or Cs₂CO₃ (1.2-1.5 eq.) | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
| Temperature | 80-110 °C | Thermal energy is required to drive the reaction, particularly for the less reactive aryl chloride substrate. |
References
Application Notes and Protocols for the Use of 4-Chloro-3-fluorostyrene in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of 4-Chloro-3-fluorostyrene in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a cornerstone of molecular design.[1] this compound (CAS No. 1263414-46-5) has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates.[2][3][4] Its utility stems from the unique interplay of its structural features: the vinyl group, a reactive handle for a multitude of carbon-carbon bond-forming reactions, and the distinct electronic properties imparted by the chloro and fluoro substituents on the aromatic ring.
The presence of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, the lipophilicity of the trifluoromethoxy group, a related fluorinated moiety, is known to improve a compound's ability to cross biological membranes.[1] The chloro and fluoro groups also modulate the electronic nature of the benzene ring, influencing its reactivity in key synthetic transformations and its binding interactions with biological targets. This unique combination makes this compound a sought-after starting material in the synthesis of targeted therapies, particularly kinase inhibitors.[6]
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for key transformations and insights into the rationale behind these methodologies.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF | [2] |
| Molecular Weight | 156.58 g/mol | [2] |
| CAS Number | 1263414-46-5 | [3] |
| Appearance | Not explicitly stated, likely a liquid | - |
| Storage | 2-8°C, under inert gas | [2] |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood by trained personnel.[7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] It is crucial to avoid contact with skin and eyes, and to prevent inhalation of vapors. All waste materials should be disposed of in accordance with local regulations.[7]
Key Synthetic Transformations and Protocols
The vinyl group of this compound is a versatile functional group that can participate in a wide array of chemical reactions. The following protocols detail some of the most relevant transformations for the synthesis of pharmaceutical intermediates.
Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[9][10][11] In the context of this compound, this reaction can be employed to introduce various functionalities, leading to the synthesis of substituted cinnamic acid derivatives and other key intermediates.
Protocol: Synthesis of (E)-3-(4-chloro-3-fluorophenyl)acrylic acid
This protocol describes the coupling of this compound with acrylic acid, a common step in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents).
-
Under a gentle stream of nitrogen, add anhydrous DMF to dissolve the reactants.
-
Add triethylamine (2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 2N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford (E)-3-(4-chloro-3-fluorophenyl)acrylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a common and effective catalyst system for Heck reactions.[12] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the hydrohalic acid generated during the reaction, which is essential for regenerating the active palladium catalyst.[11]
-
Solvent: DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the reaction at elevated temperatures.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; ArX [label="this compound", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Pd_complex [label="Ar-Pd(II)-X(Ln)", fillcolor="#F1F3F4"]; Alkene [label="Alkene\n(Acrylic Acid)", fillcolor="#F1F3F4"]; Coord [label="Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Pi_complex [label="Alkene-Pd Complex", fillcolor="#F1F3F4"]; MigIns [label="Migratory\nInsertion", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Sigma_complex [label="σ-Alkyl-Pd Complex", fillcolor="#F1F3F4"]; BetaElim [label="β-Hydride\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Product_complex [label="Product-Pd Complex", fillcolor="#F1F3F4"]; Product [label="Substituted Alkene", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Base [label="Base (Et3N)", fillcolor="#F1F3F4"]; HX [label="H-Pd(II)-X", fillcolor="#F1F3F4"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> Pd_complex [label=""]; Pd_complex -> Coord [label=""]; Alkene -> Coord [label=""]; Coord -> Pi_complex [label=""]; Pi_complex -> MigIns [label=""]; MigIns -> Sigma_complex [label=""]; Sigma_complex -> BetaElim [label=""]; BetaElim -> Product_complex [label=""]; Product_complex -> Product [label=""]; Product_complex -> HX [label=""]; HX -> RedElim [label=""]; Base -> RedElim [label=""]; RedElim -> Pd0 [label=""]; }
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of a Kinase Inhibitor Scaffold
The intermediates derived from this compound are valuable precursors for the synthesis of kinase inhibitors. For instance, the 4-chloro-3-fluorophenyl moiety is a key structural feature in some potent inhibitors of angiokinases and other receptor tyrosine kinases. [13] The following hypothetical scheme illustrates how an intermediate derived from this compound could be utilized in the synthesis of a quinazoline-based kinase inhibitor, drawing inspiration from the synthesis of drugs like Lapatinib. [14][15][16] Hypothetical Synthetic Scheme:
-
Heck Reaction: this compound is reacted with an appropriate acrylic ester to yield a substituted cinnamate ester.
-
Michael Addition: The cinnamate ester undergoes a Michael addition with a suitable nucleophile, such as an amine, to introduce a side chain.
-
Cyclization: The resulting intermediate is then cyclized with a formamide equivalent to construct the quinazoline core.
-
Further Functionalization: The quinazoline core can be further functionalized, for example, by nucleophilic aromatic substitution at the 4-position, to introduce the desired pharmacophore for kinase inhibition.
Diagram of a Hypothetical Synthetic Pathway:
Caption: Hypothetical pathway to a kinase inhibitor scaffold.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique combination of a reactive vinyl group and a halogen-substituted aromatic ring provides a powerful platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers and scientists in drug development to effectively harness the potential of this important starting material in their pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. acubiochem.com [acubiochem.com]
- 4. 1263414-46-5|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. medkoo.com [medkoo.com]
- 16. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
Introduction: The Significance of 4-Chloro-3-fluorostyrene
An Application Note on the Infrared (IR) Spectroscopy of 4-Chloro-3-fluorostyrene
Abstract: This document provides a comprehensive technical guide to the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, a halogenated aromatic compound relevant in polymer science and as a synthetic intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and spectral interpretation based on established spectroscopic principles. We detail methodologies for sample preparation and data acquisition, with a primary focus on the Attenuated Total Reflectance (ATR) technique. The core of this note is a detailed analysis of the expected vibrational modes, explaining how the vinyl, chloro, and fluoro functional groups manifest in the infrared spectrum.
This compound is a disubstituted styrene monomer. Its unique combination of a polymerizable vinyl group and two different halogen substituents on the aromatic ring makes it a valuable building block in the synthesis of specialty polymers and complex organic molecules. The halogen atoms significantly influence the electronic properties of the benzene ring and the reactivity of the vinyl group, potentially imparting properties such as flame retardancy, thermal stability, and altered refractive indices to resulting polymers.
For chemists working with this compound, verifying its identity, purity, and structural integrity is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this purpose. By probing the vibrational modes of the molecule's chemical bonds, IR spectroscopy generates a unique "fingerprint," allowing for unambiguous confirmation of its functional groups and substitution pattern.
Caption: Molecular structure of this compound.
Foundational Principles: Expected Vibrational Modes
The IR spectrum of this compound is a composite of vibrations from its three key structural components: the vinyl group, the substituted aromatic ring, and the carbon-halogen bonds.
-
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹[1]. In-plane C=C stretching vibrations of the ring are expected in the 1610-1450 cm⁻¹ region[2][3]. The substitution pattern on the ring strongly influences the C-H out-of-plane bending vibrations in the fingerprint region (900–680 cm⁻¹), which are highly diagnostic for confirming the isomer[4].
-
Vinyl Group Vibrations: The vinyl (-CH=CH₂) group has its own set of distinct vibrations. The C=C stretch of the vinyl group is typically found around 1630 cm⁻¹[2][5]. The =C-H stretching vibrations occur at high frequencies, usually between 3100-3020 cm⁻¹.
-
Carbon-Halogen Vibrations: The absorptions due to carbon-halogen bonds are highly dependent on the mass of the halogen atom. The C-F stretching vibration is expected to produce a strong band in the 1250-1020 cm⁻¹ region. The heavier chlorine atom results in a C-Cl stretching vibration at a lower wavenumber, typically in the 850-550 cm⁻¹ range[6][7]. The presence of these strong bands provides clear evidence of halogenation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
While several methods exist for analyzing liquid samples, Attenuated Total Reflectance (ATR) is the most common and recommended technique due to its simplicity, speed, and minimal sample preparation.[8][9]
Recommended Protocol: ATR-FTIR Spectroscopy
This protocol outlines the standard procedure for analyzing a neat liquid sample of this compound using an ATR-FTIR spectrometer. The causality for each step is explained to ensure a robust and reproducible measurement.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
This compound sample.
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Action: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
-
Rationale: A stable instrument provides a consistent energy source and detector response, leading to a higher signal-to-noise ratio and a flat baseline.
-
-
ATR Crystal Cleaning:
-
Action: Clean the surface of the ATR crystal meticulously using a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.
-
Rationale: Any residue from previous samples or cleaning solvents will absorb infrared radiation and appear in the spectrum, leading to contamination and inaccurate results.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR crystal in place, acquire a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
Rationale: The background scan measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to ensure that the final result contains only the absorptions from the sample.
-
-
Sample Application:
-
Action: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Rationale: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Complete contact between the liquid sample and the crystal is essential for generating a strong, representative signal.[8]
-
-
Sample Spectrum Acquisition:
-
Action: Using the same parameters as the background scan, acquire the sample spectrum.
-
Rationale: Consistency in acquisition parameters (number of scans, resolution) between the background and sample measurements is critical for accurate spectral subtraction and reliable results.
-
-
Post-Measurement Cleaning:
-
Action: Immediately after the measurement, clean the sample from the ATR crystal using a fresh wipe and appropriate solvent.
-
Rationale: This prevents cross-contamination of subsequent measurements and protects the ATR crystal from potential long-term damage.
-
Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.
Spectral Interpretation: Decoding the Molecular Fingerprint
The following table summarizes the predicted characteristic absorption bands for this compound. These assignments are based on established correlation tables for substituted styrenes and halogenated aromatic compounds.[2][4][6][10][11]
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment |
| 3100 - 3020 | Medium-Weak | Aromatic & Vinylic =C-H Stretch |
| 1635 - 1625 | Medium | Vinylic C=C Stretch |
| 1605 - 1590 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1575 - 1560 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1470 - 1450 | Medium | Aromatic C=C Ring Stretch |
| 1250 - 1180 | Strong | Aryl C-F Stretch |
| 995 - 985 | Strong | Vinylic =C-H Out-of-Plane Bend (trans) |
| 915 - 905 | Strong | Vinylic =CH₂ Out-of-Plane Bend |
| 890 - 850 | Strong | Aromatic C-H Out-of-Plane Bend (1,2,4-trisubst.) |
| 800 - 750 | Medium-Strong | Aryl C-Cl Stretch |
Detailed Analysis:
-
C-H Stretching Region (>3000 cm⁻¹): A cluster of small-to-medium peaks is expected just above 3000 cm⁻¹. These arise from the C-H stretching vibrations of both the aromatic ring and the vinyl group. Their position confirms the presence of sp²-hybridized carbon atoms.
-
Double Bond Region (1650-1450 cm⁻¹): This region is highly diagnostic. The vinylic C=C stretch should appear as a sharp, medium-intensity band around 1630 cm⁻¹.[2][5] This will be accompanied by several stronger bands corresponding to the skeletal C=C stretching of the aromatic ring.
-
Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of structural information.
-
C-F and C-Cl Stretches: The most prominent features will likely be the very strong C-F stretch (around 1250-1180 cm⁻¹) and the C-Cl stretch at a lower frequency (around 800-750 cm⁻¹).[6] The high intensity of these bands is due to the large change in dipole moment during the vibration of these polar bonds.
-
Out-of-Plane Bending: The strong absorptions from the out-of-plane (OOP) bending of the vinyl C-H bonds (~990 and ~910 cm⁻¹) are characteristic of a terminal alkene. Furthermore, the specific pattern of aromatic C-H OOP bending can confirm the 1,2,4-trisubstitution pattern on the benzene ring, typically giving a strong band in the 890-850 cm⁻¹ range.[4]
-
Applications in Quality Control and Synthesis
The protocols and spectral data presented here are directly applicable in several key areas:
-
Identity Verification: Confirming the identity of incoming raw materials or synthesized batches of this compound by matching the acquired spectrum against a reference.
-
Purity Assessment: Detecting impurities, such as starting materials or isomers, which would present their own unique absorption bands.
-
Reaction Monitoring: Tracking the progress of reactions involving the vinyl group. For example, during polymerization, the characteristic vinyl absorptions (~1630, 990, and 910 cm⁻¹) will decrease in intensity, providing a real-time measure of monomer consumption.
References
- 1. s-a-s.org [s-a-s.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. homework.study.com [homework.study.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
"4-Chloro-3-fluorostyrene" in the preparation of cross-linked polymer shells
An Application Guide to the Synthesis of Cross-Linked Polymer Shells Using 4-Chloro-3-fluorostyrene
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Halogenated Styrenics in Polymer Design
In the landscape of advanced materials, functionalized polymers serve as the backbone for innovations in drug delivery, diagnostics, and catalysis.[1][2] Polystyrene and its derivatives are particularly prominent due to their synthetic versatility and inherent stability.[2] This guide focuses on a specialized monomer, This compound (4C3FS) , and its application in the preparation of robust, cross-linked polymer shells.
The incorporation of halogen atoms—specifically chlorine and fluorine—onto the styrene backbone is not a trivial modification. These electronegative groups fundamentally alter the electronic properties of the vinyl group and the resulting polymer. This modification enhances the stability of radical intermediates during polymerization and introduces unique functionalities for post-polymerization cross-linking and surface modification.[3][4] Cross-linked polymer shells, particularly those in the form of nanoparticles or microspheres, are highly sought after for their ability to encapsulate active molecules, providing controlled release and protection from degradation.[1][5] The use of 4C3FS offers a dual advantage: the vinyl group for primary polymerization and the halogenated aromatic ring as a reactive handle for sophisticated cross-linking strategies, such as Friedel-Crafts alkylation.[6]
This document provides a detailed exploration of the principles and protocols for synthesizing cross-linked poly(this compound) shells, designed for researchers, scientists, and drug development professionals seeking to leverage this unique monomer for creating next-generation materials.
Part 1: Core Principles of 4C3FS Polymerization and Cross-Linking
Free-Radical Polymerization of this compound
The polymerization of 4C3FS typically proceeds via a free-radical mechanism, a robust and widely used method for vinyl monomers. The process consists of three fundamental stages: initiation, propagation, and termination.[3]
-
Initiation: A free-radical initiator, such as potassium persulfate (KPS) or azobisisobutyronitrile (AIBN), thermally decomposes to generate initial radical species. This radical then adds across the double bond of a 4C3FS monomer, creating a new, monomer-centered radical.
-
Propagation: The newly formed radical rapidly adds to subsequent 4C3FS monomers, extending the polymer chain. The presence of the benzene ring stabilizes the growing benzylic radical, facilitating this chain-growth process.[3]
-
Termination: The polymerization process ceases when two growing radical chains combine or disproportionate, resulting in a stable, non-radical polymer chain.[3]
The halogen substituents (Cl and F) play a critical role. Their electron-withdrawing nature influences the reactivity of the vinyl group, and they contribute to the overall chemical resistance and thermal stability of the final polymer. Furthermore, the presence of halogens can facilitate non-covalent interactions like halogen bonding, which can influence the self-assembly of polymer chains.[7]
References
- 1. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 2. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Halogen bonding in polymer science: towards new smart materials - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02608A [pubs.rsc.org]
- 5. Synthesis of Cross-linked Ionic Poly(styrenes) and their Application as Catalysts for the Synthesis of Carbonates from CO2 and Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
Preventing premature polymerization of "4-Chloro-3-fluorostyrene"
A Guide to Preventing Premature Polymerization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-3-fluorostyrene. This guide is designed to provide you, the researcher, with the in-depth knowledge and practical tools necessary to handle, store, and monitor this reactive monomer, ensuring the integrity of your experiments and the safety of your laboratory. Premature polymerization is a common challenge with substituted styrenes, leading to loss of valuable material, inconsistent results, and potential safety hazards. This resource, structured in a user-friendly question-and-answer format, addresses the critical issues you may encounter and provides validated protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is a substituted aromatic monomer with the molecular formula C₈H₆ClF. Like other styrene derivatives, the vinyl group (-CH=CH₂) is susceptible to free-radical polymerization. This process can be initiated by external stimuli such as heat, light (UV radiation), or the presence of radical initiators.[1] The halogen substituents (chlorine and fluorine) can also influence the electronic properties of the vinyl group, affecting its reactivity. Uncontrolled, this polymerization can convert the liquid monomer into a solid polymer, rendering it unusable for most applications.
Q2: How is this compound typically stabilized for shipping and storage?
To prevent premature polymerization, this compound is typically supplied with an added inhibitor. The most common inhibitor used for styrene and its derivatives is 4-tert-butylcatechol (TBC).[2] TBC is a free-radical scavenger that effectively terminates the chain-reaction mechanism of polymerization.[3] It is important to note that TBC's inhibitory function requires the presence of a small amount of dissolved oxygen (10-15 mg/L).[3][4]
Q3: What are the optimal storage conditions for this compound to ensure its stability?
Proper storage is the first and most critical line of defense against unwanted polymerization. Based on supplier recommendations and the chemical nature of the compound, the following conditions are essential:
-
Temperature: The monomer should be stored in a freezer at temperatures under -20°C for long-term storage. For short-term laboratory use, refrigeration at 2-8°C is recommended.[2] Elevated temperatures significantly accelerate the rate of polymerization.
-
Atmosphere: Store the container under an inert gas, such as argon or nitrogen.[2] This minimizes contact with atmospheric oxygen, which, while necessary for TBC to function, can also participate in the formation of peroxides that may initiate polymerization, especially under the influence of heat or light.
-
Light: Protect the monomer from light, especially UV radiation, by storing it in an amber or opaque container. Light can provide the energy to initiate free-radical formation.
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air, and to contain vapors.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer ( < -20°C) or Refrigerator (2-8°C) | Minimizes thermal energy, slowing down polymerization kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents peroxide formation and other oxidative side reactions.[2] |
| Light | Opaque or Amber Container | Prevents UV-induced initiation of free radicals. |
| Container Seal | Tightly Sealed | Prevents contamination and evaporation of the monomer. |
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound.
Issue 1: The monomer appears cloudy, viscous, or contains solid particles.
-
Potential Cause: This is a strong indication that polymerization has begun. The increased viscosity and presence of solids are due to the formation of oligomers or polymer chains.
-
Troubleshooting Steps:
-
Do NOT use the material. If significant polymerization has occurred, the concentration of the monomer is no longer accurate, which will compromise your experimental results.
-
Verify Storage Conditions: Check the storage temperature and ensure the container was properly sealed and protected from light.
-
Analytical Confirmation (Optional but Recommended): Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to confirm the presence of oligomers and quantify the remaining monomer. (See Protocol 2 ).
-
Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines. For safety, it's advisable to dilute the material with a compatible solvent like acetone before disposal to manage any residual reactivity.
-
Issue 2: My reaction is not proceeding as expected, or the yield is lower than anticipated.
-
Potential Cause 1: Depleted Inhibitor and Partial Polymerization. The monomer may have started to form oligomers, reducing the effective concentration of the reactive monomer available for your desired synthesis.
-
Troubleshooting Steps:
-
Check for Physical Signs: Look for any increase in viscosity or slight cloudiness in your monomer stock.
-
Quantify Inhibitor Level: Use UV-Vis spectroscopy to check the concentration of the TBC inhibitor. A significantly lower-than-specified concentration suggests the inhibitor has been consumed over time, indicating a higher risk of polymerization. (See Protocol 1 ).
-
Perform Purity Analysis: Use GC-MS to check for the presence of dimers, trimers, or other oligomers. (See Protocol 2 ).
-
-
Potential Cause 2: Presence of Inhibitor in the Reaction. If your reaction is sensitive to free-radical scavengers (e.g., you are performing a free-radical polymerization), the TBC present in the monomer will interfere.
-
Troubleshooting Steps:
-
Remove the Inhibitor: Before starting your experiment, it is crucial to remove the TBC inhibitor. This is a standard procedure for many polymerization reactions. (See Protocol 3 ).
-
Use Freshly Purified Monomer: Once the inhibitor is removed, the monomer is highly reactive and should be used immediately. Do not attempt to store inhibitor-free monomer for extended periods.
-
Workflow & Logic Diagrams
Caption: Workflow for receiving, storing, and using this compound.
Experimental Protocols
Protocol 1: Monitoring TBC Inhibitor Concentration via UV-Vis Spectroscopy
This protocol is adapted from the ASTM D4590 standard for determining TBC in styrene. It relies on the colorimetric reaction of TBC with sodium hydroxide in an alcoholic solution to form a pink-colored complex with a maximum absorbance at 490 nm.[1][3][4][5][6]
Materials:
-
UV-Vis Spectrophotometer
-
1 cm path length cuvettes
-
Volumetric flasks and pipettes
-
This compound sample
-
Toluene (reagent grade)
-
Methanol (reagent grade)
-
n-Octanol (reagent grade)
-
Sodium Hydroxide (NaOH)
-
TBC standard
Procedure:
-
Preparation of Alcoholic NaOH Reagent:
-
Prepare a 10% (w/v) aqueous solution of NaOH.
-
Mix 10 mL of the 10% NaOH solution with 40 mL of methanol and 50 mL of n-octanol. Shake well to ensure homogeneity.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of TBC in toluene (e.g., 1000 ppm).
-
From the stock solution, prepare a series of standards (e.g., 5, 10, 20, 30, 40, 50 ppm) by serial dilution with toluene.[1]
-
For each standard and a reagent blank (pure toluene), perform the following color development:
-
Pipette 5 mL of the standard/blank into a clean vial.
-
Add 100 µL of the alcoholic NaOH reagent and mix vigorously for 30 seconds.
-
Add 200 µL of methanol and shake for 15 seconds.[1]
-
-
Measure the absorbance of each standard at 490 nm against the reagent blank. The color should be measured within 5 minutes of reagent addition.[1]
-
Plot a calibration curve of absorbance vs. TBC concentration (ppm).
-
-
Sample Analysis:
-
Pipette 5 mL of your this compound sample into a clean vial.
-
Follow the same color development procedure as for the standards (add 100 µL alcoholic NaOH, mix; add 200 µL methanol, mix).
-
Measure the absorbance of the sample at 490 nm.
-
Determine the TBC concentration in your sample by comparing its absorbance to the calibration curve. The typical concentration should be between 10-15 ppm.[3][4]
-
Protocol 2: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive detection of dimers and trimers, which are the first signs of polymerization.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Column: A non-polar capillary column, such as a DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Procedure:
-
Sample Preparation:
-
Dilute the this compound sample 1:100 in a suitable solvent like dichloromethane or acetone.
-
-
Injection:
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
-
Data Analysis:
-
Monitor the chromatogram for peaks eluting after the main monomer peak.
-
The expected mass of the monomer (C₈H₆ClF) is approximately 156.6 g/mol .
-
Look for peaks corresponding to the mass of dimers (approx. 313.2 g/mol ) and trimers (approx. 469.8 g/mol ).
-
Analyze the mass spectrum of any late-eluting peaks to confirm their identity as oligomers of this compound.
-
Protocol 3: Laboratory-Scale Removal of TBC Inhibitor
For reactions that are sensitive to inhibitors, TBC must be removed immediately prior to use.
Method: Alkaline Extraction
-
Extraction:
-
Place the required volume of this compound in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic TBC will be deprotonated and extracted into the aqueous basic layer.
-
Allow the layers to separate and drain off the lower aqueous layer.
-
Repeat the extraction with a fresh portion of NaOH solution.
-
-
Washing:
-
Wash the monomer with distilled water to remove any residual NaOH. Repeat this wash 2-3 times, or until the aqueous layer is neutral (test with pH paper).
-
-
Drying:
-
Drain the washed monomer into a clean, dry flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), and swirl. Let it stand for 15-30 minutes.
-
-
Filtration and Use:
-
Filter the dried monomer to remove the drying agent.
-
The inhibitor-free monomer is now highly reactive and should be used immediately.
-
Caption: Step-by-step workflow for removing TBC inhibitor.
References
Technical Support Center: Purification of 4-Chloro-3-fluorostyrene Monomer
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluorostyrene. It is designed as a series of questions and answers to directly address common challenges and troubleshooting scenarios encountered during purification.
Section 1: Critical First Step - Inhibitor Removal
The commercial this compound monomer is typically supplied with an inhibitor to prevent spontaneous polymerization during shipping and storage.[1] This inhibitor, often 4-tert-butylcatechol (TBC), must be removed before any application, especially polymerization reactions.[2][3]
Q1: Why is it absolutely necessary to remove the inhibitor?
A1: Polymerization inhibitors are radical scavengers.[4] Their presence will quench the radicals generated by initiators, thus preventing or significantly retarding your desired polymerization reaction.[5][6] Failure to remove the inhibitor is a primary cause of failed or sluggish polymerization reactions.
Q2: What is the most effective method for removing TBC?
A2: The most common and effective method is a basic aqueous wash. TBC is a phenolic compound and therefore acidic. It reacts with a base like sodium hydroxide (NaOH) to form a water-soluble sodium salt, which is then extracted from the organic monomer phase into the aqueous phase.[7][8]
Protocol 1: Standard Inhibitor Removal
-
Place the this compound monomer into a separatory funnel.
-
Add an equal volume of a 1 M aqueous NaOH solution.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Caution: Vigorous shaking can lead to the formation of emulsions.
-
Allow the layers to separate completely. The lower aqueous layer, containing the sodium salt of TBC, will often be colored (yellow to brown).
-
Drain and discard the lower aqueous layer.[8]
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with deionized water or brine to remove any residual NaOH.
-
Drain the aqueous layer completely.
-
Transfer the monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride). Let it stand for at least 1 hour, swirling occasionally.[7]
-
Filter or decant the dry monomer from the drying agent. The monomer is now inhibitor-free and ready for purification or immediate use.
Section 2: Primary Purification Method - Vacuum Distillation
For volatile monomers like this compound, vacuum distillation is the preferred method for achieving high purity. It separates the monomer from non-volatile impurities, polymers, and residual drying agents. The key principle is to lower the boiling point by reducing the pressure, which critically minimizes the risk of thermally-induced polymerization.[1][9]
Troubleshooting & FAQs: Vacuum Distillation
Q3: My monomer is turning viscous or solidifying in the distillation flask. What's happening?
A3: This is a classic sign of thermal polymerization. Styrene derivatives can polymerize when heated, a process that is often exothermic and can accelerate, leading to a runaway reaction.[1]
-
Cause 1: Incomplete Inhibitor Removal. Any remaining TBC may have been insufficient to prevent polymerization at elevated temperatures.
-
Cause 2: Temperature is too high. Your vacuum may not be low enough, requiring a higher pot temperature to achieve boiling.
-
Cause 3: Prolonged heating. Even at lower temperatures, extended heating times can initiate polymerization.
Solution:
-
Ensure Complete Inhibitor Removal: Always perform the basic wash (Protocol 1) thoroughly before distilling.
-
Improve Vacuum: Use a better vacuum pump or check your system for leaks to achieve a lower pressure. This is the most effective way to reduce the required temperature.
-
Add a "True Inhibitor": For distillation, it can be beneficial to add a small amount of a high-temperature inhibitor or a retarder, like certain nitrophenols, though these are often highly toxic and require careful handling.[1] Alternatively, a tiny amount of hydroquinone can be added to the distillation flask.
-
Work Quickly: Do not heat the distillation pot for longer than necessary.
Q4: What pressure and temperature should I target for distillation?
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClF | [13] |
| Molecular Weight | 156.58 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [12] |
| Predicted Boiling Point | 194.0 ± 20.0 °C (at 760 mmHg) | [12] |
| Predicted Density | 1.190 ± 0.06 g/cm³ | [12] |
| Storage (as received) | 2-8°C, under inert gas, sealed in dry | [12][13] |
Recommendation: Aim for a pressure below 5 mmHg. This should lower the boiling point to a much safer range, likely between 40-70°C. Always perform a small-scale test distillation to determine the optimal conditions for your setup.
Workflow: Monomer Purification Logic
Caption: Overall workflow for the purification of this compound.
Protocol 2: Vacuum Distillation
-
Assemble a clean, dry distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the inhibitor-free, dry monomer into the distillation flask. Add a magnetic stir bar.
-
Place the receiving flask in an ice bath to ensure efficient condensation of the distillate.
-
Begin stirring and slowly apply vacuum.
-
Once a stable, low pressure is achieved (e.g., < 5 mmHg), gently heat the distillation flask using a water or oil bath.
-
Collect the fraction that distills at a constant temperature. This is your purified monomer.
-
Once the distillation is complete, release the vacuum before turning off the heat to prevent bumping of the residue.
-
The purified monomer should be a clear, colorless liquid.[12] Immediately transfer it to a clean storage vessel.
Section 3: Alternative Method - Column Chromatography
For small-scale purifications or for removing impurities with boiling points very close to the monomer, column chromatography over a neutral support is a viable alternative.[14][15]
Q5: When should I choose chromatography over distillation?
A5: Chromatography is preferred when:
-
You are working with very small quantities (< 5 g) where distillation losses would be significant.
-
The monomer is extremely heat-sensitive, and even low-temperature distillation causes polymerization.
-
You need to remove impurities with similar volatility, such as isomers formed during synthesis.[16]
Q6: What are the best stationary and mobile phases to use?
A6: For styrenic monomers, a neutral or basic adsorbent is recommended to prevent acid-catalyzed polymerization or degradation on the column.
-
Stationary Phase: Neutral alumina is often a good first choice.[15] Basic alumina can also be used. Silica gel can be used, but it is slightly acidic and may need to be deactivated by pre-eluting with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine).
-
Mobile Phase: Start with a non-polar solvent like hexanes or heptane and gradually increase polarity by adding a solvent like dichloromethane or ethyl acetate if necessary. The monomer is relatively non-polar, so it should elute with low-polarity solvent systems.
Troubleshooting Diagram: Polymerization During Distillation
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
- 11. 3-氟苯乙烯 contains 4-tert-butylcatechol as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound CAS#: 1263414-46-5 [chemicalbook.com]
- 13. This compound [myskinrecipes.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-3-fluorostyrene
Introduction
Welcome to the technical support guide for the synthesis of 4-chloro-3-fluorostyrene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile building block in their synthetic endeavors.[1] this compound is a key intermediate in the production of advanced materials, including polymers and liquid crystal displays, and also finds application in pharmaceutical research for creating bioactive molecules.[1]
This guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning a synthesis of this compound. What are the most common synthetic routes I should consider, and what are the known byproducts for each?
A1: Several viable synthetic routes exist, each with its own set of potential byproducts. The choice of method often depends on the available starting materials and equipment. Here are three common approaches:
1. Wittig Reaction: This is a classic method for forming alkenes from aldehydes or ketones.[2][3] In this case, 4-chloro-3-fluorobenzaldehyde would be reacted with a phosphonium ylide.
-
Primary Byproduct: The most significant byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O) .[2] This is formed stoichiometrically with the desired product.
-
Potential Side Reactions:
-
Incomplete reaction leading to residual 4-chloro-3-fluorobenzaldehyde .
-
Side reactions of the ylide, especially if it is not stabilized, can lead to other impurities.
-
2. Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation between an unsaturated halide and an alkene.[4][5][6] For this compound, this would typically involve the reaction of 1-chloro-4-ethenyl-2-fluorobenzene with a suitable coupling partner.
-
Potential Byproducts:
-
Homocoupling products: Dimerization of the starting aryl halide can occur.
-
Reduced product: The starting aryl halide can be reduced, losing the halogen.
-
Isomerization of the double bond: Depending on the conditions, the position of the double bond in the styrene product could potentially isomerize.
-
3. Grignard Reaction followed by Dehydration: This two-step process involves the reaction of a Grignard reagent with 4-chloro-3-fluorobenzaldehyde to form a secondary alcohol, which is then dehydrated to the styrene.
-
Primary Intermediate: m-Chlorophenylmethylcarbinol.[7]
-
Potential Byproducts:
-
Unreacted starting material: Residual 4-chloro-3-fluorobenzaldehyde.
-
Wurtz coupling product: Formation of biphenyl-type byproducts from the Grignard reagent.[8]
-
Over-addition products: Grignard reagents can sometimes react with the product.[9][10][11]
-
Incomplete dehydration: The intermediate alcohol may persist in the final product.
-
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Major Byproducts |
| Wittig Reaction | 4-Chloro-3-fluorobenzaldehyde, Phosphonium ylide | Strong base (e.g., n-BuLi) | Triphenylphosphine oxide |
| Heck Reaction | 1-Chloro-4-ethenyl-2-fluorobenzene, Alkene | Palladium catalyst, Base | Homocoupled products, Reduced starting material |
| Grignard/Dehydration | 4-Chloro-3-fluorobenzaldehyde | Grignard reagent (e.g., Vinylmagnesium bromide), Acid (for dehydration) | Unreacted starting materials, Wurtz products, Intermediate alcohol |
Q2: My Wittig synthesis of this compound is complete, but I'm struggling to remove the triphenylphosphine oxide. What's the best way to purify my product?
A2: The removal of triphenylphosphine oxide is a very common challenge in Wittig reactions due to its similar polarity to many alkene products. Here are a few effective purification strategies:
-
Crystallization: If your this compound is a solid, recrystallization is often the most effective method. Triphenylphosphine oxide is often more soluble in non-polar solvents than the desired product. Experiment with solvent systems like hexanes/ethyl acetate or toluene.
-
Column Chromatography: This is a reliable method for separating the product from triphenylphosphine oxide.[12] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. Monitor the separation by Thin Layer Chromatography (TLC).
-
Precipitation of Triphenylphosphine Oxide: In some cases, you can selectively precipitate the triphenylphosphine oxide. After the reaction, quenching with a non-polar solvent like diethyl ether or hexanes can sometimes cause the oxide to crash out of solution.
-
Conversion to a Water-Soluble Salt: A less common but effective method is to treat the crude reaction mixture with an acid like HCl. This can protonate the triphenylphosphine oxide, making it more water-soluble and allowing for extraction into an aqueous layer.
Experimental Protocol: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Adsorption: Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate). Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q3: I've noticed an unexpected peak in my GC-MS analysis of a Heck reaction product. How can I determine if it's a homocoupling byproduct?
A3: Homocoupling is a known side reaction in palladium-catalyzed cross-coupling reactions. The resulting byproduct would be a dimer of your starting aryl halide.
Identification Strategy:
-
Mass Spectrometry (MS): The most straightforward way to identify a homocoupling byproduct is by its mass. Calculate the expected molecular weight of the dimer of your starting material and look for a corresponding peak in your mass spectrum.
-
Gas Chromatography (GC): The homocoupled product will have a higher boiling point than your starting material and the desired product. Therefore, it should have a longer retention time on a standard GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the impurity, ¹H and ¹³C NMR will provide definitive structural information. The spectrum of the homocoupled product will be more complex than that of your starting material.
Workflow for Byproduct Identification
Caption: Workflow for identifying unknown byproducts.
Q4: During the Grignard synthesis, my yields are consistently low, and I see a significant amount of a higher molecular weight byproduct. What is likely happening?
A4: Low yields in Grignard reactions are often due to two main issues: moisture in the reaction and the formation of a Wurtz coupling byproduct.[8]
-
Moisture Contamination: Grignard reagents are extremely sensitive to water and other protic sources.[10] Any moisture will quench the Grignard reagent, reducing the amount available to react with your aldehyde.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Wurtz Coupling: This side reaction involves the coupling of two molecules of the organic halide used to form the Grignard reagent, resulting in a symmetrical biphenyl-type byproduct.[8]
-
Solution: Add the organic halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Avoid excessively high temperatures during the formation of the Grignard reagent.[8]
-
Troubleshooting Low Yields in Grignard Reactions
Caption: Troubleshooting guide for low yields in Grignard reactions.
Q5: How can I confirm the purity of my final this compound product?
A5: A combination of analytical techniques is recommended to ensure the purity of your final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. A single, sharp peak corresponding to the mass of this compound is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to detect and identify impurities, even at low levels. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for less volatile impurities.[13]
-
Melting Point (if solid): A sharp melting point range close to the literature value indicates high purity.
Recommended Analytical Methods for Purity Assessment
| Analytical Technique | Information Provided |
| GC-MS | Volatile impurity profile and identification |
| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation and detection of impurities |
| HPLC | Quantification of non-volatile impurities |
| Melting Point | Indication of overall purity (for solids) |
References
- 1. This compound [myskinrecipes.com]
- 2. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. leah4sci.com [leah4sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acubiochem.com [acubiochem.com]
Optimizing yield for "4-Chloro-3-fluorostyrene" reactions
Answering the user's request.## Technical Support Center: Optimizing Yield for 4-Chloro-3-fluorostyrene Reactions
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and in-depth FAQs to help you maximize your reaction yields and product purity.
Section 1: Foundational Knowledge & Key Considerations
Before troubleshooting specific reactions, it's crucial to understand the properties and inherent challenges associated with this compound.
Q1: What are the key physical properties and safety considerations for this compound?
A1: this compound (CAS No. 1263414-46-5) is a substituted styrene derivative with a molecular weight of 156.58 g/mol .[1][2] It is typically a colorless to light yellow liquid.[2] Like many styrene monomers, it is susceptible to polymerization, especially when exposed to heat, light, or certain impurities.[3] Therefore, it is often supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization.[1]
Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Styrene and its derivatives are considered potential carcinogens and toxins.[3] Avoid inhalation, ingestion, and skin/eye contact.
-
Store the compound at recommended low temperatures (e.g., 2-8°C or under -20°C in a freezer) under an inert atmosphere to ensure stability.[1][2]
Q2: My this compound product appears to be polymerizing during workup or storage. How can I prevent this?
A2: Spontaneous polymerization is a primary challenge with styrene derivatives.[3] The vinyl group is highly susceptible to radical, cationic, and anionic polymerization pathways.[4][5][6]
Troubleshooting Steps:
-
Maintain Low Temperatures: During aqueous workups and extractions, use ice baths to keep your solutions cold. When removing solvent via rotary evaporation, use a low-temperature water bath.
-
Use an Inhibitor: If not already present, add a radical inhibitor to your crude product solution before purification.
Inhibitor Typical Concentration Notes 4-tert-butylcatechol (TBC) 10-500 ppm Effective, but can be difficult to remove. | Hydroquinone | 100-1000 ppm | Common and effective. |
-
Limit Air and Light Exposure: Oxygen can promote autopolymerization.[3] Work under an inert atmosphere (Nitrogen or Argon) whenever possible. Store the final product in an amber vial to protect it from light.
-
Avoid Acidic/Basic Contaminants: Trace amounts of acid or base can catalyze cationic or anionic polymerization, respectively.[4][5] Ensure all workup steps are neutralized and that glassware is clean.
Section 2: Troubleshooting Common Synthetic Routes
The optimal synthetic route depends on available starting materials, scale, and required purity. Below, we troubleshoot the most common methods for preparing this compound.
The Wittig Reaction Route
This is a prevalent method for converting an aldehyde (4-Chloro-3-fluorobenzaldehyde) into an alkene. The reaction involves the formation of a phosphonium ylide which then reacts with the aldehyde.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 1263414-46-5 [chemicalbook.com]
- 3. Styrene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. homework.study.com [homework.study.com]
- 7. Wittig Reaction [organic-chemistry.org]
Technical Support Center: A Guide to the Scale-Up of 4-Chloro-3-fluorostyrene Polymerization
Introduction: 4-Chloro-3-fluorostyrene is a halogenated styrene monomer with significant potential for creating advanced polymers. The incorporation of both chlorine and fluorine atoms can impart unique properties such as high thermal stability, chemical resistance, and specific dielectric characteristics, making its polymers valuable in specialty coatings, advanced electronics, and pharmaceutical development.
However, the polymerization of this monomer, particularly during scale-up from laboratory to pilot or production scale, presents distinct challenges. The electronic effects of the halogen substituents on the vinyl group, sensitivity to impurities, and the need for precise molecular weight control demand a robust and well-understood polymerization strategy. This guide provides researchers and drug development professionals with in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to navigate the complexities of this compound polymerization. For this class of substituted styrenes, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often preferred over ionic methods due to their greater tolerance for functional groups and impurities.[1][2]
Core Challenges in Polymerization and Scale-Up
Successfully scaling up the polymerization of this compound requires a proactive approach to several inherent challenges:
-
Monomer Reactivity: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can decrease the electron density of the vinyl double bond. This can influence the monomer's reactivity, potentially retarding polymerization rates compared to unsubstituted styrene and requiring careful optimization of initiator concentration and temperature.[3]
-
Catalyst and Initiator Sensitivity: In certain polymerization types, such as coordination polymerization, the polar halogen atoms can chelate or interact with the catalyst's active metal center. This interaction can lead to catalyst poisoning or deactivation, resulting in low yields and poor control.[4][5] This makes robust methods like RAFT particularly attractive.
-
Impurity Management: Controlled polymerizations are highly sensitive to impurities. On a larger scale, the risks of introducing contaminants like oxygen (which terminates radical chains) or water (which can interfere with certain initiators) increase significantly. The presence of even trace amounts of other vinyl monomers or byproducts from the monomer synthesis can also lead to inconsistent results.[6][7]
-
Thermal Management (Exotherms): Free-radical polymerization is an exothermic process. As the reactor volume increases during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Without proper thermal management, localized hot spots can form, leading to accelerated reaction rates, loss of control over molecular weight, and potentially a hazardous runaway reaction.
-
Viscosity and Mass Transfer: As the polymerization progresses and polymer chains grow, the viscosity of the reaction medium increases dramatically. In large-scale reactors, high viscosity can impede efficient stirring and heat transfer, leading to a broad molecular weight distribution and non-uniform product.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound in a question-and-answer format.
| Problem Encountered | Potential Causes | Recommended Solutions & Explanations |
| Low or No Monomer Conversion | 1. Ineffective Initiation: The initiator may have decomposed during storage, or the reaction temperature is too low for its optimal decomposition rate. 2. Presence of Inhibitors: Residual storage inhibitor (e.g., TBC) or dissolved oxygen is terminating radical chains. 3. Catalyst Poisoning: Particularly relevant for ATRP or coordination polymerization, where impurities or the monomer itself may deactivate the catalyst.[5] | 1. Verify Initiator: Use a fresh batch of initiator (e.g., AIBN, BPO) and ensure the reaction temperature is appropriate for its 10-hour half-life. 2. Purify Monomer: Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use. Ensure all solvents are thoroughly deoxygenated via sparging with an inert gas (N₂ or Ar) or freeze-pump-thaw cycles.[7] 3. Switch to a More Robust Method: If catalyst poisoning is suspected, consider using RAFT polymerization, which is a metal-free system and generally more tolerant of functional groups.[1] |
| High Polydispersity Index (PDI > 1.3) | 1. Poor Chain Transfer Control (RAFT): The chosen RAFT agent may not be suitable for this specific monomer, or the ratio of initiator to RAFT agent is incorrect. 2. Irreversible Chain Termination: High concentration of primary radicals from the initiator or the presence of impurities is causing conventional free-radical polymerization to dominate. 3. Viscosity Issues: At high conversion, poor mixing can lead to non-uniform chain growth. | 1. Optimize RAFT Conditions: For styrenic monomers, dithiobenzoates or trithiocarbonates are often effective.[1][8] Maintain a molar ratio of [RAFT Agent]/[Initiator] between 5 and 10 to ensure most chains are initiated by the RAFT agent's leaving group. 2. Reduce Initiator Concentration: Lowering the initiator concentration will reduce the rate of termination events. 3. Decrease Monomer Concentration: Running the polymerization in a suitable solvent (e.g., toluene, anisole) can help manage viscosity and improve heat transfer, maintaining control at higher conversions. |
| Reaction Stops Prematurely | 1. Initiator Burnout: The initiator has been completely consumed before full monomer conversion is achieved. 2. Loss of Active Chain Ends: Chain-end functionality has been lost due to side reactions or termination. | 1. Use a Slower-Decomposing Initiator: Select an initiator with a longer half-life at the reaction temperature or add a second charge of initiator mid-reaction (note: this can broaden PDI). 2. Ensure Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction to prevent termination by oxygen. |
| Inconsistent Batch-to-Batch Results | 1. Variable Impurity Levels: Inconsistent monomer/solvent purity or effectiveness of deoxygenation. 2. Inaccurate Reagent Dosing: Small errors in weighing sensitive components like the initiator or RAFT agent are magnified at scale. | 1. Standardize Purification: Implement a strict, standardized protocol for monomer and solvent purification for every batch.[6] 2. Use Stock Solutions: For small-quantity reagents, prepare stock solutions in the reaction solvent to allow for more accurate dosing by volume. |
| Gel Formation / Insoluble Polymer | 1. Cross-linking from Impurities: Presence of divinyl impurities (e.g., divinylbenzene) in the monomer. 2. Thermal Self-Initiation at High Temps: Styrenic monomers can self-initiate at high temperatures, leading to uncontrolled polymerization and branching. 3. Chain Transfer to Polymer: At very high conversions, chain transfer to the polymer backbone can occur, leading to branching and cross-linking. | 1. Verify Monomer Purity: Check the monomer purity via ¹H NMR or GC-MS to ensure no divinyl impurities are present. 2. Lower Reaction Temperature: Reduce the polymerization temperature and use a more active low-temperature initiator if necessary. 3. Limit Conversion: Stop the reaction before it reaches very high conversions (>90%) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best polymerization method for this compound? For achieving well-defined polymers with controlled molecular weight and low PDI, controlled radical polymerization (CRP) methods are highly recommended. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent choice as it is a metal-free system, tolerant to a wide range of functional monomers, and relatively straightforward to implement.[1] Atom Transfer Radical Polymerization (ATRP) is also a powerful technique, though it may require more optimization to prevent any potential interaction between the halogenated monomer and the copper catalyst complex.[9]
Q2: How do I properly remove the inhibitor from the monomer? The monomer is typically supplied with an inhibitor like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage. To remove it, create a short column packed with basic alumina and pass the liquid monomer through it directly into your reaction flask. This should be done immediately before starting the experiment, as the inhibitor-free monomer is prone to polymerization, especially if heated or exposed to light.[10]
Q3: What are the critical safety precautions for handling this compound? this compound and related halogenated styrenes are flammable liquids and can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a flame-retardant lab coat. Keep it away from heat, sparks, and open flames.[11][12] Review the Safety Data Sheet (SDS) thoroughly before use.
Q4: What initiator and Chain Transfer Agent (CTA) should I choose for RAFT polymerization? For styrenic monomers, common thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are effective. The choice depends on the desired reaction temperature. For the RAFT CTA, agents with good control over styrene polymerization, such as 2-cyano-2-propyl dithiobenzoate (CPDB) or S,S-dibenzyl trithiocarbonate, are excellent starting points.[1] The selection of the CTA's R and Z groups is critical for controlling the polymerization and should be matched to the monomer class.
Q5: How do I accurately characterize the resulting poly(this compound)? A combination of techniques is required:
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): To confirm the polymer structure and, by comparing the integrals of polymer peaks to residual monomer peaks, to calculate monomer conversion.
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.3) is indicative of a well-controlled polymerization.[2]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is a key thermal property of the polymer.
Q6: Can this monomer be copolymerized with other monomers? Yes. This compound can be copolymerized with other monomers, such as styrene or acrylates, to tailor the final properties of the material.[3][8] Using a controlled polymerization technique like RAFT is particularly advantageous for creating block copolymers with well-defined architectures.
Experimental Protocols
Protocol 1: Monomer Purification (Inhibitor Removal)
-
Assemble a small glass chromatography column over your reaction flask.
-
Add a small plug of glass wool to the bottom of the column.
-
Fill the column with basic alumina (approximately 10 g of alumina per 20 mL of monomer).
-
Gently add the this compound monomer to the top of the column and allow it to percolate through the alumina bed under gravity.
-
Collect the purified, inhibitor-free monomer directly into your reaction vessel, which should already be under an inert atmosphere.
-
Proceed with the polymerization immediately.
Protocol 2: General Procedure for RAFT Polymerization
This is a representative protocol and should be adapted based on the desired molecular weight.
-
Reagents & Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPDB, 1 equivalent) and the purified this compound monomer (e.g., 200 equivalents).
-
Add the desired amount of deoxygenated solvent (e.g., anisole, to make a 50% w/w solution).
-
Separately, prepare a stock solution of the initiator (e.g., AIBN) in the same solvent.
-
-
Deoxygenation:
-
Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Initiation:
-
Using a gas-tight syringe, add the required amount of the AIBN stock solution (e.g., 0.2 equivalents relative to the RAFT agent).
-
Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).
-
-
Polymerization:
-
Allow the reaction to stir for the planned duration (e.g., 6-24 hours). To monitor kinetics, small aliquots can be withdrawn periodically via a deoxygenated syringe for NMR and GPC analysis.
-
-
Termination & Isolation:
-
Stop the reaction by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution into a large volume of a non-solvent (e.g., cold methanol).
-
Stir for 30 minutes, then collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Visualization
Below is a workflow diagram for troubleshooting a high Polydispersity Index (PDI) in a RAFT polymerization experiment.
Caption: Troubleshooting workflow for high PDI in RAFT polymerization.
References
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. iarjset.com [iarjset.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Syndiospecific (Co)Polymerization of Fluorostyrene with High Monomer Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRPSTY2013eng [pol.vscht.cz]
- 8. RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.fr [fishersci.fr]
- 12. fishersci.com [fishersci.com]
Side reactions of "4-Chloro-3-fluorostyrene" vinyl group
Technical Support Center: 4-Chloro-3-fluorostyrene
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this reactive monomer. The electron-withdrawing nature of the chloro and fluoro substituents significantly influences the reactivity of the vinyl group, making it susceptible to a range of side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and prevent common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical to prevent degradation and spontaneous polymerization. This compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] The product is typically shipped with an inhibitor like 4-tert-butylcatechol (TBC) to prevent polymerization during transit and storage.[1] Always ensure the container is tightly sealed to prevent exposure to oxygen and moisture.
Q2: My monomer appears slightly yellow and more viscous than expected. What does this indicate?
A2: A yellow tint and increased viscosity are classic signs of oligomerization or polymerization. This can happen over time, even with an inhibitor, especially if the monomer has been exposed to heat, light, or air. Before use in a sensitive reaction, it is crucial to confirm the purity and remove any polymeric material and the storage inhibitor.
Q3: What is the role of the TBC inhibitor and does it need to be present for the monomer to be stable?
A3: 4-tert-butylcatechol (TBC) is a radical scavenger that prevents spontaneous free-radical polymerization. Interestingly, TBC requires the presence of a small amount of oxygen to be effective.[2] While essential for long-term storage, this inhibitor must be removed before most controlled polymerization reactions (e.g., ATRP, RAFT) or other sensitive chemical transformations, as it can interfere with the desired reaction pathway.
Troubleshooting Guide: Vinyl Group Side Reactions
This section addresses specific problems you might encounter related to the vinyl group's reactivity.
Issue 1: Uncontrolled Polymerization
Q: My reaction mixture solidified unexpectedly, or became a viscous, unworkable gel. What happened? A: You have experienced uncontrolled, spontaneous polymerization. This is the most common side reaction for styrene monomers. It is an exothermic process that can become a runaway reaction if not controlled, potentially leading to a pressure buildup in a sealed vessel.[3][4]
Causality:
-
Radical Initiators: Trace impurities, exposure to air (oxygen can form peroxides which initiate polymerization), or high temperatures can generate radicals that initiate the polymerization chain reaction.
-
Inhibitor Depletion/Absence: If the storage inhibitor was removed but the monomer was not used immediately, or if the reaction conditions deplete the inhibitor, polymerization can occur rapidly.
Preventative Measures & Solutions:
-
Inhibitor Removal: If your synthesis is incompatible with TBC, it must be removed immediately before use. Do not store the purified, inhibitor-free monomer for extended periods.
-
Temperature Control: Keep the reaction temperature as low as feasible. The rate of radical polymerization doubles with approximately every 10°C increase in temperature.[3]
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen from initiating polymerization.
-
Solvent Purity: Use fresh, anhydrous, and deoxygenated solvents to avoid contaminants that could act as initiators.
Issue 2: Oxidation of the Vinyl Group
Q: My product analysis (NMR, GC-MS) shows unexpected carbonyl-containing impurities like benzaldehydes or benzoic acids. Where did they come from? A: These are products of oxidative cleavage of the vinyl double bond. The electron-rich double bond is susceptible to attack by oxidizing agents.
Causality:
-
Atmospheric Oxygen: Prolonged exposure to air, especially under heating or in the presence of metal catalysts, can lead to oxidation.
-
Oxidizing Reagents: The use of certain oxidants, even mild ones, can target the vinyl group. For instance, reactions using H₂O₂ can yield benzaldehyde, benzoic acid, and other oxygenated products.[5][6] Ozonolysis is another classic reaction that cleaves the double bond.
-
Reaction Conditions: Some catalytic systems, particularly those involving transition metals, can facilitate oxidative pathways, leading to products like benzaldehyde as the major product.[7][8]
Preventative Measures & Solutions:
-
Rigorous Inert Atmosphere: Sparging solvents and the reaction vessel with an inert gas is crucial.
-
Reagent Purity: Ensure that no residual oxidizing agents from previous steps are present.
-
Catalyst Choice: Select catalysts and conditions known to be compatible with the styrene vinyl group if you wish to preserve it. For example, in a Heck coupling, the desired C-C bond formation should be favored over oxidation.
Issue 3: Unwanted Electrophilic Addition Reactions
Q: In an acidic medium, I'm observing the formation of an alcohol or ether byproduct instead of my desired product. What is this side reaction? A: This is likely an acid-catalyzed electrophilic addition across the vinyl double bond. The presence of a protic species (like water or an alcohol solvent) can lead to hydration or alkoxylation.
Causality:
-
Markovnikov's Rule: The reaction proceeds via protonation of the vinyl group to form the most stable carbocation. For styrenes, this is the benzylic carbocation, which is stabilized by resonance with the aromatic ring.[9][10] The nucleophile (water, alcohol) then attacks this carbocation. For this compound, this would result in the formation of a 1-(4-chloro-3-fluorophenyl)ethanol derivative.
-
Hydroboration-Oxidation Exception: Note that if you are performing a hydroboration-oxidation, the opposite regioselectivity (anti-Markovnikov) is expected, yielding a 2-(4-chloro-3-fluorophenyl)ethanol derivative.[9][11]
Preventative Measures & Solutions:
-
Avoid Protic Acids: If your reaction is sensitive to this pathway, use non-protic or Lewis acids if an acid is required.
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize hydration side reactions.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the vinyl group before performing reactions under strongly acidic conditions, although this is often not ideal.
-
Control of Halogenation: Reactions with electrophiles like Br₂ will also add across the double bond.[12] Ensure such reagents are excluded unless this is the desired transformation.
Issue 4: Side Reactions in Cross-Coupling Chemistry (e.g., Suzuki, Heck)
Q: I'm performing a Suzuki or Heck coupling to modify the aromatic ring, but I'm getting low yields and strange byproducts. Is the vinyl group interfering? A: Yes, the vinyl group can participate in or be affected by cross-coupling reactions, leading to several side products.
Causality & Solutions:
-
Heck Reaction: In a Heck reaction, the intended coupling is between an aryl halide and an alkene.[13] If you are using this compound as the aryl halide component, the vinyl group can potentially react with another molecule of the catalyst or starting material, leading to oligomerization or undesired secondary Heck reactions.[14]
-
Solution: Carefully control stoichiometry and reaction time. Use conditions optimized for the specific substrates to favor the desired intramolecular or intermolecular reaction over polymerization.
-
-
Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide.[15][16][17] While the primary reaction should occur at the C-Cl bond, side reactions can include:
-
Reductive Dehalogenation: The C-Cl bond is replaced by a C-H bond, leading to the formation of 3-fluorostyrene.[18]
-
Polymerization: The basic and thermal conditions of the Suzuki coupling can sometimes initiate polymerization of the styrene monomer.
-
Solution: Optimize the base, solvent, and temperature. Use a robust catalyst system with ligands that promote the desired cross-coupling over side reactions. Running the reaction at the lowest effective temperature can help minimize polymerization.
-
Experimental Protocols & Visualizations
Protocol 1: Removal of TBC Inhibitor
This protocol is essential for reactions where the inhibitor would interfere, such as controlled polymerizations.
Method A: Basic Alumina Column Chromatography
-
Prepare a short chromatography column packed with activated basic alumina.[19][20]
-
Add a small layer of sand on top of the alumina.
-
Pre-wet the column with a small amount of anhydrous hexane.
-
Carefully load the this compound onto the column.
-
Elute the monomer using a non-polar solvent like hexane. The polar TBC inhibitor will be retained by the basic alumina.
-
Collect the purified monomer.
-
Crucially, use the inhibitor-free styrene immediately. Do not store it.
Method B: Aqueous Base Wash
-
Place the styrene monomer in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[2][21]
-
Shake the funnel gently to mix the layers. The phenolic TBC will be deprotonated and extracted into the aqueous basic layer.
-
Separate the layers, retaining the organic (styrene) layer.
-
Repeat the wash with fresh NaOH solution.
-
Wash the organic layer with distilled water until the aqueous layer is neutral (check with pH paper).
-
Dry the purified styrene over an anhydrous drying agent (e.g., MgSO₄ or CaH₂).
-
Filter off the drying agent and use the monomer immediately. Vacuum distillation can be performed for ultimate purity but requires care to prevent polymerization.[2][21]
Diagrams and Data
Table 1: Troubleshooting Summary for Vinyl Group Side Reactions
| Problem Observed | Probable Side Reaction | Primary Cause(s) | Key Preventative Action(s) |
| Solidification / Gelling | Uncontrolled Polymerization | Heat, Oxygen, Light, Contaminants | Work under inert gas, control temperature, use fresh monomer. |
| Carbonyl Impurities | Oxidation of Vinyl Group | Atmospheric Oxygen, Oxidizing Reagents | Rigorously deoxygenate all solvents and reagents. |
| Alcohol/Ether Byproducts | Electrophilic Addition | Protic Acids, Water/Alcohol | Use anhydrous conditions; avoid strong protic acids. |
| Low Yield in Coupling | Dehalogenation / Polymerization | Non-optimal catalytic conditions | Screen catalysts, bases, and solvents; use lowest effective temperature. |
Diagram 1: Workflow for Pre-Reaction Monomer Purification
This diagram illustrates the decision-making process and workflow for preparing this compound for a reaction.
Caption: Workflow for handling this compound prior to use.
Diagram 2: Simplified Mechanism of Unwanted Side Reactions
This diagram shows the initial steps of three common side reaction pathways originating from the vinyl group.
Caption: Key initiation steps for common side reactions of the vinyl group.
References
- 1. This compound [myskinrecipes.com]
- 2. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. wwz.cedre.fr [wwz.cedre.fr]
- 5. chap Download [asapglobe.com]
- 6. Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. LON-CAPA OCHem [s10.lite.msu.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Dehalogenation of 4-Chloro-3-fluorostyrene
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 4-Chloro-3-fluorostyrene. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation side reactions encountered during cross-coupling experiments. Our goal is to equip you with the scientific rationale and practical protocols to minimize these unwanted pathways, thereby improving your reaction yields and product purity.
Introduction to the Challenge
This compound is a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. However, its electronic properties—possessing both electron-withdrawing halogen substituents—can make it susceptible to hydrodehalogenation, a side reaction where the chlorine or fluorine atom is replaced by a hydrogen atom. This phenomenon is particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Understanding the underlying mechanisms is crucial for developing effective strategies to suppress this side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of 3-fluorostyrene as a byproduct in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause?
A1: The formation of 3-fluorostyrene indicates a hydrodechlorination side reaction. The primary mechanism for this involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can be generated through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[1] The Pd-H species can then participate in a competing reductive elimination pathway with the this compound-palladium intermediate to yield the dehalogenated product. Electron-deficient aryl halides, such as this compound, can be particularly prone to this side reaction.[1]
Q2: Between the chlorine and fluorine atoms on this compound, which is more likely to be removed during a dehalogenation side reaction?
A2: In palladium-catalyzed reactions, the propensity for dehalogenation generally follows the order of carbon-halogen bond strength and reactivity in oxidative addition: C-I > C-Br > C-Cl > C-F. Therefore, the chlorine atom is significantly more likely to be removed than the fluorine atom. The C-F bond is generally much stronger and less reactive towards oxidative addition to Pd(0) under typical cross-coupling conditions.
Q3: How does my choice of phosphine ligand impact the extent of dehalogenation?
A3: The phosphine ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst, directly influencing the competition between the desired cross-coupling and the undesired dehalogenation.
-
Electron-Rich and Bulky Ligands: The use of sterically hindered and electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][2] These ligands promote the desired reductive elimination step of the cross-coupling pathway and can sterically hinder the approach of hydride sources to the palladium center, thus suppressing dehalogenation.[1]
-
Ligand Concentration: The ratio of ligand to palladium can also be a factor. An appropriate excess of the ligand can help stabilize the active catalytic species and prevent the formation of palladium black, which can sometimes promote side reactions.
Q4: Can the base and solvent system be optimized to minimize dehalogenation?
A4: Absolutely. The choice of base and solvent is a critical parameter to control.
-
Base Selection: Strong bases, particularly alkoxides, can be a source of palladium-hydride species.[1] It is often beneficial to screen weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Solvent Choice: Protic solvents like alcohols can directly act as hydride donors.[3][4] Whenever possible, opt for aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.
-
Water Content: While a small amount of water can be beneficial or even necessary for the transmetalation step in Suzuki couplings, excess water can be a proton source leading to dehalogenation.[1][5] Using anhydrous solvents and reagents, or carefully controlling the amount of water, is advisable.
Visualizing the Competing Reaction Pathways
To better understand the competition between the desired Suzuki-Miyaura coupling and the dehalogenation side reaction, the following diagram illustrates the key steps.
Troubleshooting Guide: A Decision-Making Workflow
If you are experiencing significant dehalogenation, follow this systematic approach to optimize your reaction conditions.
Recommended Experimental Protocols
The following protocols provide a starting point for minimizing dehalogenation when using this compound in Suzuki-Miyaura and Heck reactions.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol employs a bulky phosphine ligand and a phosphate base in an aprotic solvent system, conditions known to suppress dehalogenation of aryl chlorides.[1]
Materials:
| Reagent | Amount (1 mmol scale) | Molar Equiv. |
| This compound | 156.6 mg | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 9.2 mg (0.01 mmol) | 0.01 (1 mol% Pd) |
| SPhos | 18.1 mg (0.044 mmol) | 0.044 (4.4 mol%) |
| K₃PO₄ (finely ground) | 424.6 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane (anhydrous) | 5 mL | - |
| Water (degassed) | 0.5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in 1 mL of dioxane. Add this solution to the Schlenk flask.
-
Add the remaining 1,4-dioxane and water to the reaction flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (3-fluorostyrene).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction with this compound
For Heck reactions, careful selection of the base and the use of phosphine ligands are also crucial to favor the desired vinylation over dehalogenation.
Materials:
| Reagent | Amount (1 mmol scale) | Molar Equiv. |
| This compound | 156.6 mg | 1.0 |
| Alkene | 1.5 mmol | 1.5 |
| Pd(OAc)₂ | 2.2 mg (0.01 mmol) | 0.01 (1 mol%) |
| P(o-tolyl)₃ | 6.1 mg (0.02 mmol) | 0.02 (2 mol%) |
| Triethylamine (Et₃N) | 279 µL (2.0 mmol) | 2.0 |
| DMF or Acetonitrile (anhydrous) | 4 mL | - |
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add the anhydrous solvent (DMF or acetonitrile), followed by the alkene and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove the amine salt and solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed intermolecular fluoroesterification of styrenes: exploration and mechanistic insight - Chemical Science (RSC Publishing) [pubs.rsc.org]
Controlling regioselectivity in reactions of "4-Chloro-3-fluorostyrene"
Introduction
4-Chloro-3-fluorostyrene is a highly versatile substituted styrene monomer used extensively in the synthesis of advanced polymers, electronic materials, and pharmaceutical intermediates.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, presents specific challenges and opportunities for controlling regioselectivity in a variety of chemical transformations. The interplay between the electronic properties of the halogens and the reactivity of the vinyl group dictates the outcome of many reactions.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when working with this substrate. Our goal is to move beyond simple protocols and explain the underlying principles that govern regioselectivity, enabling you to make informed decisions to optimize your synthetic outcomes.
Core Principles: Understanding the Electronic Landscape of this compound
Controlling regioselectivity begins with a firm grasp of the electronic and steric influences exerted by the substituents on both the aromatic ring and the vinyl group. The chloro, fluoro, and vinyl groups each have distinct inductive and resonance effects that dictate the molecule's reactivity.
-
Fluoro Group (C3): Exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Overall, it is a deactivating but ortho, para-directing group for electrophilic aromatic substitution.[2]
-
Chloro Group (C4): Similar to fluorine, it has a deactivating inductive effect (-I) and a weaker resonance-donating effect (+M). It is also an ortho, para-director.[3]
-
Vinyl Group (C1): Acts as an activating group through resonance (+M), donating electron density into the aromatic ring, particularly at the ortho and para positions.[4]
These competing effects create a nuanced reactivity map that must be carefully considered for each reaction class.
Caption: Dominant electronic effects of substituents in this compound.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Reactions of the Vinyl Group
The vinyl group is the primary site for additions and palladium-catalyzed C-C bond-forming reactions. Regioselectivity here is determined by the stability of intermediates (carbocations or organometallics) at the α- and β-positions.
FAQ 1.1: My electrophilic addition (e.g., hydrohalogenation) is giving a mixture of regioisomers. How do I favor the Markovnikov product?
Answer: The formation of a mixture of α- and β-addition products suggests that the stability difference between the two possible carbocation intermediates is small. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the carbon that results in the more stable carbocation. For styrenes, this is typically the benzylic position (the α-carbon), which is stabilized by resonance with the aromatic ring.
Causality & Troubleshooting:
-
Carbocation Stability: The electron-withdrawing nature of the chloro and fluoro groups on the ring destabilizes the adjacent benzylic carbocation. This reduces the energetic preference for the Markovnikov pathway, allowing the competing anti-Markovnikov pathway (formation of a primary carbocation at the β-position) to become more significant.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction outcome.
-
Non-coordinating, non-polar solvents (e.g., hexane, toluene) will favor a more concerted or tightly-bound ion-pair mechanism, which can enhance selectivity by minimizing carbocation rearrangement or solvent participation.
-
Polar, coordinating solvents (e.g., water, alcohols) can trap the carbocation intermediate, potentially leading to a mixture of products, including solvent-adducts.[5]
-
-
Acid Strength: Using a very strong acid with a non-nucleophilic counter-anion (e.g., HBF₄) can cleanly generate the carbocation, but may not solve the selectivity issue if the intrinsic stability of the two intermediates is similar.
Recommended Protocol for Maximizing Markovnikov Selectivity:
-
Action: Perform the reaction at low temperatures (-78 °C to 0 °C) in a non-polar aprotic solvent like dichloromethane (DCM) or hexane.
-
Rationale: Low temperatures increase the selectivity of kinetically controlled processes by amplifying small differences in activation energies. Non-polar solvents minimize premature quenching of the carbocation by nucleophilic solvent molecules.
FAQ 1.2: I'm observing poor regioselectivity in the hydroboration of this compound. How can I exclusively obtain the anti-Markovnikov alcohol?
Answer: Standard hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes.[6] The regioselectivity is primarily driven by sterics: the bulky borane reagent preferentially adds to the less sterically hindered terminal carbon (β-position) of the vinyl group. However, electronic effects can sometimes compete, leading to mixtures.
Causality & Troubleshooting:
-
Reagent Choice is Critical: The steric bulk of the borane reagent is the single most important factor for enforcing anti-Markovnikov selectivity.
-
Borane-THF (BH₃·THF): This is the smallest and least selective common hydroborating agent. It is more susceptible to electronic effects and can give mixtures with styrenes.
-
Bulky Boranes: Reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) or Disiamylborane are significantly larger and dramatically enhance selectivity for the terminal position, often to >99:1.[7]
-
-
Catalyst-Controlled Hydroboration: Transition metal-catalyzed hydroboration, particularly with rhodium or iridium catalysts, can offer exceptional control. These reactions proceed through a different mechanism where the regioselectivity is dictated by the catalyst and ligands, not just sterics. Cationic rhodium complexes are well-known to favor the branched, Markovnikov-type product, while other systems can be tuned for the linear, anti-Markovnikov product.[6][8] For achieving the anti-Markovnikov product, an uncatalyzed reaction with a bulky borane is the most reliable method.
Recommended Protocol for Maximizing Anti-Markovnikov Selectivity:
-
Reagent: Use 9-BBN-dimer (1.1 equivalents).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add the 9-BBN solution dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC or GC-MS for the disappearance of starting material.
-
Carefully quench the reaction at 0 °C by slow, sequential addition of ethanol, aqueous NaOH (e.g., 3M), and 30% H₂O₂.
-
Stir vigorously at room temperature or with gentle heating (50 °C) to complete the oxidation.
-
-
Validation: The resulting 2-(4-chloro-3-fluorophenyl)ethanol can be confirmed by ¹H NMR, observing the characteristic triplet signals for the -CH₂CH₂OH group.
FAQ 1.3: My Heck reaction is producing a mixture of α- and β-arylated products. How do I control the regioselectivity?
Answer: The Mizoroki-Heck reaction is a powerful tool for vinyl group functionalization, but controlling regioselectivity with styrene substrates is a classic challenge.[9][10] The outcome (α- vs. β-substitution) depends heavily on the specific catalytic cycle operating, which can be influenced by ligands, additives, and the nature of the palladium precursor.[11][12]
Causality & Troubleshooting:
The key step governing regioselectivity is the migratory insertion of the styrene into the Aryl-Pd(II)-X bond. This can lead to two intermediates, one with palladium at the α-position and one with it at the β-position. Subsequent β-hydride elimination gives the product.
-
β-Arylation (Linear Product): This is often favored under standard "neutral pathway" conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N). The insertion is sterically controlled, placing the bulky aryl group on the terminal carbon.
-
α-Arylation (Branched Product): This is typically favored in the "cationic pathway." The use of bidentate phosphine ligands (e.g., BINAP, dppf) and the removal of halide ions (using additives like Ag⁺ salts) generates a cationic [L₂Pd-Aryl]⁺ species. This species coordinates the alkene differently, and electronic factors favoring the formation of the more stable benzylic Pd-C bond dominate, leading to α-substitution.[10]
Troubleshooting Workflow for Heck Reaction Regioselectivity
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 7. repository.rit.edu [repository.rit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 4-Chloro-3-fluorostyrene
Welcome to the Technical Support Center for the polymerization of 4-Chloro-3-fluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of poly(this compound) and its copolymers. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of this compound is not initiating or is proceeding very slowly. What are the likely causes and how can I resolve this?
A1: Sluggish or failed initiation is a common issue, often stemming from the inherent reactivity of the monomer or the presence of inhibitors.
Underlying Causality:
This compound is an electron-deficient monomer. The chlorine and fluorine atoms on the phenyl ring are electron-withdrawing, which reduces the electron density of the vinyl group's double bond. This deactivation makes it less susceptible to electrophilic attack by initiators compared to unsubstituted styrene. Consequently, higher initiator concentrations or more aggressive initiation conditions may be necessary.
Furthermore, commercially available styrenic monomers are typically shipped with inhibitors, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage. These inhibitors must be removed before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization initiation failure.
Detailed Protocols:
-
Protocol 1: Removal of Inhibitor using an Alumina Column
-
Prepare a chromatography column packed with basic alumina.
-
Add the this compound monomer to the top of the column.
-
Elute the monomer using a suitable non-polar solvent like hexane.
-
Collect the inhibitor-free monomer. It is recommended to use the purified monomer immediately as it will be prone to spontaneous polymerization.
-
-
Protocol 2: Optimizing Initiator Concentration
-
If using a free-radical initiator such as AIBN or benzoyl peroxide, consider increasing the concentration in increments of 20-50%.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion using techniques like ¹H NMR or GC.
-
Q2: I am observing a broad molecular weight distribution (high polydispersity) in my resulting polymer. How can I achieve a more controlled polymerization?
A2: A high polydispersity index (PDI) suggests a lack of control over the polymerization process, often due to multiple termination or chain transfer events.
Underlying Causality:
In free-radical polymerization, chain transfer to monomer, solvent, or impurities can lead to the formation of new polymer chains with varying lengths. Additionally, a high initiator concentration relative to the monomer can result in a larger number of shorter chains. For an electron-deficient monomer like this compound, the stability of the propagating radical can also influence termination pathways.
Strategies for Narrowing Molecular Weight Distribution:
| Strategy | Principle | Recommended Action |
| Controlled Radical Polymerization | Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization) provide a "living" character to the polymerization, minimizing termination events. | Employ a suitable RAFT agent (e.g., a dithiobenzoate) or an ATRP initiator/catalyst system.[1] |
| Optimize Initiator Concentration | A lower initiator concentration relative to the monomer will result in fewer, longer polymer chains. | Systematically decrease the initiator concentration while monitoring the polymerization rate and molecular weight. |
| Solvent Selection | Solvents with low chain transfer constants will minimize premature termination. | Toluene and benzene are generally good choices for styrenic polymerizations. Avoid solvents with easily abstractable protons. |
Q3: My polymerization reaction is proceeding too quickly and becoming difficult to control, leading to a gel-like or solid mass. What is happening and how can I prevent this?
A3: This phenomenon, known as the Trommsdorff-Norrish effect or gel effect, is a result of autoacceleration of the polymerization rate.
Underlying Causality:
As the polymerization progresses, the viscosity of the reaction medium increases. This increased viscosity hinders the diffusion of large polymer radicals, reducing the rate of bimolecular termination. However, smaller monomer molecules can still readily diffuse to the propagating chain ends. This imbalance leads to a rapid increase in the polymerization rate and a corresponding surge in heat generation, which can be dangerous if not controlled.
Preventative Measures:
Caption: Logical relationship of causes and solutions for the gel effect.
-
Conduct Polymerization in Solution: Performing the polymerization in a suitable solvent will help to dissipate heat and maintain a lower viscosity, thereby mitigating the gel effect.
-
Controlled Monomer Addition: Instead of adding all the monomer at once, a semi-batch process where the monomer is added gradually can help to control the reaction rate and heat generation.
-
Lower Reaction Temperature: Reducing the reaction temperature will decrease the rates of both initiation and propagation, providing better control over the overall process.
Q4: What are the potential impurities in this compound monomer and how might they affect my polymerization?
A4: The nature and impact of impurities are largely dependent on the synthetic route used to produce the monomer. Two common routes are the Wittig reaction and the dehydration of a corresponding alcohol.
Potential Impurities and Their Effects:
| Synthetic Route | Potential Impurities | Effect on Polymerization |
| Wittig Reaction | 4-Chloro-3-fluorobenzaldehyde (starting material), Triphenylphosphine oxide (byproduct) | The aldehyde can act as a chain transfer agent, leading to lower molecular weight polymers. Triphenylphosphine oxide is generally inert but can be difficult to remove. |
| Dehydration of Alcohol | 1-(4-chloro-3-fluorophenyl)ethanol (starting material), Dehydration catalyst (e.g., iodine, acidic alumina) | The alcohol can also act as a chain transfer agent. Residual acidic or basic catalysts can interfere with certain types of polymerizations (e.g., anionic or cationic). |
Analytical Methods for Impurity Detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities. ¹H and ¹⁹F NMR can be particularly useful for fluorinated compounds.
Purification Protocol: Vacuum Distillation
For the removal of non-volatile impurities like triphenylphosphine oxide or residual starting materials with significantly different boiling points, vacuum distillation is an effective purification method. It is crucial to add a polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.
References
Technical Support Center: Stabilization and Storage of 4-Chloro-3-fluorostyrene
Welcome to the technical support center for 4-Chloro-3-fluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer added to this compound?
A1: this compound, like other styrene monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or certain impurities.[1] This uncontrolled polymerization can lead to the formation of solid polymer within the liquid monomer, rendering it unusable for most applications. The polymerization process is often exothermic, which can create a hazardous situation if not properly managed. To prevent this, a polymerization inhibitor is added.
Q2: What is the standard stabilizer used for this compound and at what concentration?
A2: The most commonly used stabilizer for styrene and its derivatives, including this compound, is 4-tert-butylcatechol (TBC).[2][3] While specific concentrations for this compound are not always detailed by every manufacturer, the typical range for styrene monomers is between 10-15 parts per million (ppm).[4] It is crucial to consult the manufacturer's Certificate of Analysis for the specific concentration in your batch.
Q3: What are the optimal storage conditions for this compound?
A3: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dark, and dry environment. Recommended storage temperatures from various suppliers range from 2-8°C to storage in a freezer at or below -20°C.[2] It is also advisable to store the container under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen, which plays a role in the stabilization mechanism.[2]
Q4: How does 4-tert-butylcatechol (TBC) work to prevent polymerization?
A4: TBC is a free-radical scavenger. The polymerization of styrene monomers proceeds through a free-radical chain reaction. TBC effectively interrupts this process by reacting with and neutralizing the initial free radicals that form. An important aspect of TBC's mechanism is its requirement for a small amount of oxygen to be effective. TBC itself does not directly react with the monomer radicals but rather with peroxy radicals that are formed in the presence of oxygen.[2]
Q5: Do I need to remove the stabilizer before using this compound in my reaction?
A5: Yes, in most polymerization reactions or other sensitive synthetic applications, the presence of an inhibitor like TBC will prevent or significantly retard the desired reaction. Therefore, it is essential to remove the stabilizer before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solid polymer particles or cloudiness observed in the liquid. | Spontaneous polymerization has occurred. This could be due to improper storage temperature, prolonged storage, or exposure to light. | If the extent of polymerization is minor, the remaining liquid may be salvageable by filtering off the solid polymer. However, for sensitive applications, it is best to discard the material. Review and optimize storage conditions to prevent future occurrences. |
| Discoloration of the monomer (e.g., yellowing). | This may indicate the formation of oxidation byproducts or oligomers. While slight discoloration may not affect all applications, it suggests some level of degradation. | For high-purity applications, consider purifying the monomer by passing it through a column of activated alumina or by vacuum distillation. Always perform a small-scale test reaction to ensure the material's performance is not compromised. |
| Inconsistent or slow reaction rates in polymerization experiments. | Incomplete removal of the TBC inhibitor. Residual inhibitor will quench the free radicals necessary for polymerization. | Ensure the inhibitor removal protocol is followed meticulously. Consider performing an additional wash step or using a fresh batch of alumina for column chromatography. |
| Precipitate formation upon storage at low temperatures. | The monomer itself may be freezing or nearing its freezing point. | Check the melting point of this compound. If the precipitate disappears upon warming to the recommended storage temperature (e.g., 2-8°C), it is likely the pure compound. If it persists, it could be a contaminant or polymer. |
Data Summary: Recommended Stabilizers and Storage
| Stabilizer | Typical Concentration | Mechanism of Action | Recommended Storage Temperature | Storage Atmosphere |
| 4-tert-butylcatechol (TBC) | 10-15 ppm (for styrene) | Free-radical scavenger (requires oxygen) | 2-8°C or ≤ -20°C[2] | Inert Gas (e.g., Nitrogen, Argon)[2] |
| Hydroquinone (HQ) | General alternative for styrenes | Free-radical scavenger | Similar to TBC | Inert Gas |
| 2,6-di-tert-butyl-p-cresol (BHT) | General alternative for styrenes | Free-radical scavenger | Similar to TBC | Inert Gas |
Experimental Protocols
Protocol for Inhibitor Removal via Alkaline Extraction
This method is effective for removing phenolic inhibitors like TBC.
Materials:
-
This compound containing TBC
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of TBC.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or CaCl₂ to the monomer to remove residual water. Swirl gently and let it stand for 15-20 minutes.
-
Filter the dry monomer into a clean, dry flask.
-
The inhibitor-free monomer should be used immediately for the best results.
Visualizing the Stabilization Process
Mechanism of Polymerization and Inhibition
The following diagram illustrates the fundamental process of styrene polymerization and how a free-radical scavenger like TBC intervenes.
References
Validation & Comparative
A Comparative Analysis of 4-Chloro-3-fluorostyrene in Polymerization: A Guide for Advanced Material Synthesis
Introduction: The Strategic Role of Halogenation in Polystyrene-Based Materials
In the realm of polymer science, polystyrene stands as a foundational and versatile commodity plastic. However, the demands of advanced applications in electronics, optics, and biomedicine necessitate materials with tailored properties far exceeding those of the basic polymer. Halogenation of the styrene monomer is a key strategy to impart desirable characteristics such as enhanced thermal stability, chemical resistance, modified optical properties, and unique surface energies.[1][2][3] Fluorinated polymers, in particular, are noted for their low surface energy, high hydrophobicity, and excellent thermal and chemical stability.[1][2]
This guide provides an in-depth comparison of 4-chloro-3-fluorostyrene with other common halostyrenes, focusing on its behavior in polymerization and the properties of the resulting polymer. By examining the interplay of different halogen substituents on monomer reactivity and polymer performance, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights needed to select and design materials for specialized applications.
Monomer Reactivity & Polymerization Kinetics: The Halogen Effect
The nature and position of halogen substituents on the styrene ring profoundly influence the monomer's electronic and steric characteristics, which in turn dictates its polymerization behavior. Understanding these effects is crucial for achieving controlled polymer synthesis.
Controlled Radical Polymerization: The Path to Precision
While conventional free-radical polymerization (FRP) is a robust method for polymerizing styrene derivatives, it offers limited control over molecular weight, dispersity (Đ), and architecture.[4][5][6] For advanced applications requiring well-defined polymers, controlled/living radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile CRP methods.[7]
-
ATRP utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species, enabling controlled chain growth.[8][9]
-
RAFT employs a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization through a reversible chain transfer process, yielding polymers with low dispersity.[10][11][12]
The choice between these methods often depends on the monomer's functional group tolerance and the desired polymer architecture. For many substituted styrenes, both ATRP and RAFT provide excellent control.
Below is a generalized mechanism for the RAFT polymerization of a substituted styrene, illustrating the key equilibria that govern the controlled nature of the process.
References
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijcrt.org [ijcrt.org]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 12. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison of "4-Chloro-3-fluorostyrene" and dichlorostyrene
An In-Depth Guide to the Comparative Reactivity of 4-Chloro-3-fluorostyrene and Dichlorostyrene Isomers
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, halogenated styrenes serve as indispensable building blocks for a myriad of applications, from advanced polymer synthesis to the core structures of pharmaceuticals and electronic materials.[1] Their utility is fundamentally governed by the reactivity of two key functional moieties: the vinyl group and the carbon-halogen bonds on the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of this compound against various dichlorostyrene isomers.
The introduction of different halogens, such as fluorine and chlorine, onto the styrene scaffold imparts distinct electronic and steric characteristics, which profoundly influence their behavior in pivotal synthetic transformations. For researchers and process chemists, understanding these nuances is critical for reaction design, controlling selectivity, and optimizing product yields. This document moves beyond a simple cataloging of reactions to explore the underlying principles—the causality—behind the observed reactivity patterns in cross-coupling, nucleophilic substitution, and vinyl group transformations.
The Electronic and Steric Landscape: A Tale of Two Halogens
The reactivity of an aryl halide is not merely a function of the halogen itself but is intricately modulated by its electronic interplay with the aromatic π-system and neighboring substituents. The key to understanding the differences between this compound and dichlorostyrenes lies in the distinct electronic properties of fluorine and chlorine.
Both fluorine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) . This effect deactivates the aromatic ring toward electrophilic attack by pulling electron density away from the π-system. Based on electronegativity, the inductive effect of fluorine is significantly stronger than that of chlorine (F > Cl).[2]
Conversely, both halogens possess lone pairs of electrons that can be donated into the aromatic ring through the mesomeric, or resonance, effect (+M) . This effect increases electron density in the ring, particularly at the ortho and para positions. Crucially, the efficiency of this resonance donation depends on the overlap between the halogen's p-orbital and the carbon's 2p-orbital. Fluorine (a period 2 element) exhibits much more effective 2p-2p orbital overlap with carbon compared to chlorine (a period 3 element) with its less efficient 3p-2p overlap.[2][3] Consequently, fluorine has a stronger +M effect than chlorine (F > Cl).[3]
In this compound, these effects create a unique electronic environment. The powerful -I effect of fluorine at position 3 strongly deactivates the ring, while the chlorine at position 4 provides the primary reactive site for transformations like cross-coupling. For dichlorostyrenes, the combined -I effect of two chlorine atoms is substantial, but the weaker +M effect provides less electronic stabilization compared to a fluorine substituent.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies for C-C bond formation.[4][5] The reactivity of aryl halides in these transformations is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The established reactivity trend is C-I > C-Br >> C-Cl, with C-F bonds being largely unreactive under standard conditions.[4][6]
This trend places both this compound and dichlorostyrenes in the "less reactive" category, often necessitating more forcing conditions, specialized phosphine ligands (e.g., P(t-Bu)₃, PCy₃), or N-heterocyclic carbene (NHC) catalysts to facilitate the rate-limiting oxidative addition step.[7]
Reactivity and Selectivity Analysis:
-
This compound: Reactivity is centered exclusively at the C-Cl bond. The C-F bond remains inert, making this substrate ideal for selective monofunctionalization. The strong -I effect of the adjacent fluorine atom renders the C-Cl bond more electron-deficient and thus, in principle, slightly more susceptible to oxidative addition compared to a non-fluorinated chlorostyrene.
-
Dichlorostyrenes: These substrates introduce the challenge of chemoselectivity .
-
2,6-Dichlorostyrene: The two C-Cl bonds are electronically equivalent but are highly sterically hindered by the adjacent vinyl group and by each other. This steric congestion significantly retards the rate of oxidative addition, making this isomer the least reactive. Achieving mono-coupling without competing diarylation can be challenging.
-
2,4-Dichlorostyrene: The C-Cl bond at the 4-position is less sterically hindered than the C-Cl bond at the 2-position (ortho to the vinyl group). Therefore, palladium-catalyzed coupling is expected to occur preferentially at the C4 position.
-
3,4-Dichlorostyrene: Both C-Cl bonds are relatively unhindered. Electronic effects will play a larger role in differentiation, though selectivity may be modest under standard conditions.
-
Table 1: Predicted Reactivity Trends in Palladium-Catalyzed Cross-Coupling
| Compound | Primary Reactive Site(s) | Expected Relative Rate | Key Considerations |
| This compound | C4-Cl | Moderate | Excellent for selective monofunctionalization. C-F bond is inert. |
| 2,4-Dichlorostyrene | C4-Cl > C2-Cl | Moderate (at C4) | Good selectivity for C4 coupling due to lower steric hindrance. |
| 3,4-Dichlorostyrene | C4-Cl ≈ C3-Cl | Moderate-High | Potential for mixtures of mono-arylated isomers; risk of diarylation. |
| 2,6-Dichlorostyrene | C2-Cl, C6-Cl | Low | High steric hindrance significantly reduces reactivity. |
Experimental Protocol: Suzuki-Miyaura Coupling of Halogenated Styrenes
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride, adaptable for comparing the reactivity of this compound and a dichlorostyrene isomer (e.g., 2,4-dichlorostyrene).
Objective: To synthesize a substituted biaryl-styrene via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Halogenated Styrene (this compound or 2,4-Dichlorostyrene) (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Toluene, anhydrous (5 mL per mmol of halide)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated styrene (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (8 mol%) in a small amount of anhydrous toluene. Causality Note: The bulky, electron-rich P(t-Bu)₃ ligand is crucial for promoting the oxidative addition of the electron-rich palladium center to the strong C-Cl bond.[7]
-
Reaction Initiation: Add the anhydrous toluene to the Schlenk flask via syringe, followed by the catalyst solution.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. For this compound, expect a clean conversion to a single product. For 2,4-dichlorostyrene, monitor for the formation of the C4-coupled product and any potential C2-coupled or diarylated byproducts.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming C-O, C-N, and C-S bonds.[8] Unlike cross-coupling, SNAr does not depend on C-X bond strength for leaving group ability. Instead, the reaction proceeds via an addition-elimination mechanism, and its rate is governed by two key factors:
-
Ring Electrophilicity: The aromatic ring must be sufficiently electron-deficient (activated) to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[9]
-
Stability of the Intermediate: The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer complex.[9][10] The more electronegative the halogen, the better it stabilizes this negative intermediate through the inductive effect.
This leads to a reactivity trend for the leaving group in SNAr that is often the reverse of that seen in SN1/SN2 reactions: F > Cl > Br > I .[10]
Reactivity Analysis:
-
This compound: This molecule presents a fascinating case. It possesses two potential leaving groups.
-
Leaving Group Ability: The C-F bond is intrinsically more reactive in SNAr than the C-Cl bond, assuming the ring is sufficiently activated.
-
Activation: The fluorine atom is ortho to the chlorine, and the chlorine is meta to the fluorine. The combined electron-withdrawing power of both halogens makes the ring significantly more electrophilic than a simple dichlorostyrene. Attack by a nucleophile would likely occur at the fluorine-bearing carbon (C3), facilitated by the stabilizing -I effects of both halogens.
-
-
Dichlorostyrenes: The two chlorine atoms act as both leaving groups and activating groups. However, the activating power of a chlorine atom is less than that of a fluorine atom. Therefore, dichlorostyrenes are generally less reactive in SNAr than their fluoro-chloro counterparts, requiring stronger nucleophiles or more forcing conditions.
Table 2: Predicted Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Most Likely Site of Attack | Expected Relative Rate | Key Considerations |
| This compound | C3 (F is the leaving group) | High | The C-F bond is the kinetically preferred leaving group due to stabilization of the Meisenheimer complex. |
| Dichlorostyrene Isomers | C-Cl | Low to Moderate | Less activated ring compared to the fluoro-chloro analog. Reactivity will depend on the isomer and nucleophile. |
Reactivity of the Vinyl Moiety
The electronic nature of the aromatic ring directly influences the reactivity of the exocyclic vinyl group.
-
Electrophilic Addition: In reactions like bromination, the vinyl double bond acts as a nucleophile. Strong electron-withdrawing groups on the ring decrease the electron density of the double bond, making it less reactive toward electrophiles. Due to the potent -I effect of fluorine, the vinyl group of This compound is expected to be less nucleophilic and thus less reactive in electrophilic additions than the vinyl group of any dichlorostyrene isomer.
-
Polymerization: The substitutents also affect polymerization characteristics. Electron-withdrawing groups can influence the propagation kinetics in radical polymerization and alter the properties of the resulting polymer, such as its glass transition temperature and thermal stability.[1] The unique combination of chlorine and fluorine in this compound makes it a valuable monomer for specialty polymers with enhanced thermal and optical properties.[1]
Summary and Outlook
The choice between this compound and a dichlorostyrene isomer is highly dependent on the desired synthetic transformation. Their reactivities are not interchangeable and are dictated by the fundamental electronic differences between fluorine and chlorine.
Table 3: Overall Reactivity Comparison
| Reaction Type | Most Reactive Substrate | Rationale |
| Pd-Catalyzed Cross-Coupling | Dichlorostyrenes (non-sterically hindered) | C-Cl bonds are the reactive sites for both. Dichlorostyrenes offer potential for di-functionalization. This compound is ideal for selective mono-functionalization. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | The C-F bond is the preferred leaving group, and the ring is more strongly activated by the combined F and Cl -I effects. |
| Electrophilic Addition to Vinyl Group | Dichlorostyrenes | The vinyl group is more electron-rich (more nucleophilic) due to the less potent combined -I effect of two chlorines compared to one fluorine and one chlorine. |
-
For selective C-C bond formation at a single position , leaving a fluorine atom for potential downstream modification or for its intrinsic properties in the final product, This compound is the superior choice.
-
For accessing di-functionalized styrenes or when targeting a position that is sterically accessible, dichlorostyrenes (like 2,4- or 3,4-isomers) are suitable, though control of selectivity is a key experimental challenge.
-
For nucleophilic substitution , the unique activation and leaving group ability of fluorine makes This compound a significantly more reactive and versatile substrate.
This guide underscores the importance of a mechanism-based approach to reaction design. By understanding the subtle yet powerful electronic and steric effects imparted by different halogen substituents, researchers can make more informed decisions, enabling the efficient and selective synthesis of complex molecular architectures.
References
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Electronic Effects of Substituents in 4-Chloro-3-fluorostyrene
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Unraveling the Electronic Landscape of Substituted Styrenes
For researchers and professionals in drug development and materials science, a nuanced understanding of a molecule's electronic properties is paramount. These properties govern reactivity, dictate intermolecular interactions, and ultimately define a compound's utility. Styrene and its derivatives are fundamental building blocks, particularly in polymer chemistry, where the nature of the aromatic substituents can dramatically alter the polymerization process and the final polymer's characteristics.[1]
This guide provides an in-depth analysis of the electronic effects within 4-Chloro-3-fluorostyrene . We will dissect the individual and combined influence of the chloro and fluoro substituents, comparing them objectively with other substituted styrenes. The discussion is grounded in the fundamental principles of physical organic chemistry, supported by experimental data and established methodologies for quantifying these effects.
The Duality of Halogen Substituents: Induction vs. Resonance
Halogens, when attached to an aromatic ring, present a fascinating interplay of two opposing electronic effects:
-
The Inductive Effect (-I): Due to their high electronegativity, halogens strongly pull electron density away from the carbon atom to which they are bonded through the sigma (σ) bond framework.[2] This is an electron-withdrawing effect that deactivates the aromatic ring towards electrophilic attack.[3][4]
-
The Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[2] This is an electron-donating effect that preferentially increases electron density at the ortho and para positions.
For halogens, the powerful electron-withdrawing inductive effect (-I) almost always outweighs the weaker electron-donating resonance effect (+R).[5][6] This net withdrawal of electron density makes halobenzenes less reactive than benzene in electrophilic aromatic substitution, classifying halogens as deactivating groups.[6][7] However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[8]
Fluorine vs. Chlorine: A Tale of Two Halogens
While both are deactivating, fluorine and chlorine exhibit subtle but significant differences:
-
Inductive Effect (-I): Fluorine is the most electronegative element, so its inductive effect is stronger than that of chlorine (−I: F > Cl).[6]
-
Resonance Effect (+R): The resonance effect depends on the efficiency of orbital overlap. The overlap between the carbon 2p orbital and the fluorine 2p orbital is significantly more effective than the overlap between the carbon 2p and the larger chlorine 3p orbital.[6] Consequently, fluorine has a stronger resonance-donating effect (+R: F > Cl).
This balance explains a classic observation: fluorobenzene is more reactive towards electrophilic substitution than chlorobenzene.[6] The superior resonance donation of fluorine partially counteracts its more powerful inductive withdrawal, leading to a lesser degree of overall deactivation compared to chlorine.
Dissecting this compound: A Synergistic Deactivation
In this compound, the two halogen substituents work in concert to significantly withdraw electron density from the styrene system. Their positions relative to the vinyl group are critical:
-
Fluorine at C-3 (meta): In the meta position, the resonance effect is negligible. Therefore, the fluorine atom exerts a potent, almost purely inductive electron-withdrawing effect on the ring and the attached vinyl group.
-
Chlorine at C-4 (para): At the para position, the chlorine atom exerts both its strong inductive withdrawal (-I) and its weaker resonance donation (+R). The net result is strong electron withdrawal.[9]
The cumulative effect is a substantial reduction in electron density on both the aromatic ring and the vinyl double bond, rendering the molecule significantly less nucleophilic than unsubstituted styrene.
Caption: Inductive (-I) and Resonance (+R) effects in this compound.
Quantitative Comparison: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[10][11] It takes the form:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., styrene).
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating).
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.
By using established σ values, we can predict the relative reactivity of this compound. The principle of additivity allows us to estimate a combined σ value.
| Substituent | Position | σ Value | Data Source(s) |
| Hydrogen (H) | - | 0.00 | [10] |
| Fluorine (F) | meta | +0.34 | [10] |
| Chlorine (Cl) | meta | +0.37 | [9][10] |
| Fluorine (F) | para | +0.06 | [10] |
| Chlorine (Cl) | para | +0.23 | [12] |
| Methoxy (OCH₃) | para | -0.27 | [9] |
| Nitro (NO₂) | para | +0.78 | [10] |
For this compound, we can approximate the overall substituent effect on the vinyl group by summing the constants for the fluorine at the meta position and the chlorine at the para position:
σ_total ≈ σ_meta(F) + σ_para(Cl) = (+0.34) + (+0.23) = +0.57
This large positive value confirms that the combined effect of the two halogens is strongly electron-withdrawing, significantly deactivating the system compared to unsubstituted styrene (σ = 0.00) and even surpassing the individual effects of either halogen alone.
Comparative Analysis with Other Styrene Derivatives
| Compound | Key Substituent(s) | Estimated σ_total | Predicted Effect on Vinyl Group |
| 4-Methoxystyrene | -OCH₃ (para) | -0.27 | Strong Electron Donation |
| 4-Methylstyrene | -CH₃ (para) | -0.17 | Weak Electron Donation |
| Styrene | -H | 0.00 | Baseline |
| 4-Fluorostyrene | -F (para) | +0.06 | Very Weak Electron Withdrawal |
| 4-Chlorostyrene | -Cl (para) | +0.23 | Moderate Electron Withdrawal |
| This compound | -F (meta), -Cl (para) | +0.57 | Strong Electron Withdrawal |
| 4-Nitrostyrene | -NO₂ (para) | +0.78 | Very Strong Electron Withdrawal |
This comparison clearly positions this compound as a highly electron-deficient monomer, with properties approaching those of 4-nitrostyrene.
Consequences for Reactivity and Polymerization
The strong electron-withdrawing nature of the substituents in this compound has profound implications for its chemical behavior.
-
Spectroscopic Properties: The electron withdrawal deshields the vinyl protons and carbons. In ¹H and ¹³C NMR spectroscopy, this results in a downfield shift (higher ppm values) for the vinyl group signals compared to unsubstituted styrene.[13] This provides direct experimental evidence of the reduced electron density.
-
Radical Polymerization: In conventional and controlled radical polymerizations (like ATRP), monomers with electron-withdrawing groups tend to polymerize faster than those with electron-donating groups.[14] The deactivation of the double bond makes it more susceptible to attack by the propagating radical. Therefore, this compound is expected to be a highly reactive monomer in radical polymerization systems.[14]
-
Ionic Polymerization: The electronic properties make it a poor candidate for cationic polymerization, as the electron-withdrawing groups would destabilize the required carbocationic intermediate. Conversely, the ability to stabilize a negative charge could make it suitable for anionic polymerization under specific conditions.[15]
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of Substituent Effects
This protocol outlines the standard procedure for acquiring NMR data to observe the electronic effects on the vinyl group.
-
Sample Preparation: Dissolve 10-20 mg of each styrene derivative (e.g., Styrene, 4-Chlorostyrene, this compound) in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Standard parameters include a 45-degree pulse angle, a 5-second relaxation delay, and 1024 scans.
-
-
Data Analysis:
-
Calibrate the spectra by setting the TMS peak to 0.00 ppm.
-
Identify the signals corresponding to the two terminal vinyl protons (geminal and cis/trans to the ring) and the alpha and beta carbons of the vinyl group.
-
Record the chemical shifts (in ppm) for each signal.
-
Compare the chemical shifts across the series of compounds. A downfield shift (higher ppm) for the vinyl protons and carbons in the substituted styrenes relative to styrene indicates deshielding due to electron-withdrawing effects.
-
Caption: Workflow for determining the reaction constant (ρ) via Hammett analysis.
Conclusion
The 4-chloro and 3-fluoro substituents on the styrene core create a molecule with distinct and predictable electronic properties. Their combined, synergistic electron-withdrawing effects, dominated by induction, render the aromatic ring and the vinyl group significantly electron-poor. This deactivation is quantitatively supported by an estimated Hammett constant (σ_total ≈ +0.57), placing it among the more strongly deactivated styrene monomers.
For the research scientist, this translates to a monomer that is expected to exhibit high reactivity in radical polymerization, show characteristic downfield shifts in NMR spectra, and be unsuitable for cationic polymerization. This guide provides the foundational understanding and comparative data necessary to effectively utilize this compound and to anticipate its behavior in complex chemical systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. web.viu.ca [web.viu.ca]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Steric Hindrance Effects in Reactions of 4-Chloro-3-fluorostyrene
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-fluorostyrene is a halogenated aromatic monomer of increasing interest in materials science and pharmaceutical synthesis.[1] Its utility stems from the unique electronic and steric properties conferred by its substitution pattern. The presence of a chlorine atom at the C4 position and a fluorine atom at the C3 position creates a complex interplay of inductive and resonance effects, further complicated by the steric demands of the ortho-fluorine relative to the chloro-substituent. This guide provides a comparative analysis of how these steric and electronic factors influence the reactivity of this compound across several critical classes of organic reactions, including palladium-catalyzed cross-couplings, polymerization, and electrophilic additions. By understanding these effects, researchers can better predict reaction outcomes and strategically design synthetic routes.
Chapter 1: The Steric and Electronic Profile of this compound
The reactivity of this compound is dictated by the combined influence of its substituents on the aromatic ring and the vinyl group.
-
Electronic Effects : Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and reduces the electron density of the vinyl double bond. While halogens also possess a weak resonance-donating effect (+R) through their lone pairs, the inductive effect is generally dominant. The meta-fluorine primarily exerts its -I effect, while the para-chlorine can exert both -I and +R effects, leading to a nuanced electronic landscape.[2][3]
-
Steric Effects : Steric hindrance is the consequence of the spatial bulk of atomic groups, which can slow or prevent chemical reactions.[4][5] In this compound, the fluorine atom is positioned ortho to the chlorine. This arrangement is critical in reactions involving the C4-Cl bond, as the fluorine atom can sterically shield the reaction center from incoming reagents or catalysts. While fluorine has a relatively small van der Waals radius (1.47 Å), its presence proximate to the reaction site can significantly impact the transition state energy of bond-breaking and bond-forming steps.[2]
Figure 1: Key electronic and steric factors in this compound.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern synthesis. However, their efficiency with substrates like this compound is highly dependent on overcoming the challenges posed by the C-Cl bond's strength and steric hindrance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. For electron-rich or sterically hindered aryl chlorides, activating the C-Cl bond for oxidative addition to the Pd(0) catalyst is often the rate-limiting step.[6][7] The fluorine atom ortho to the chlorine in this compound presents a significant steric barrier.
Comparison with Alternative Substrates: Compared to a simpler substrate like 4-chlorostyrene[8], the Suzuki coupling of this compound requires more forcing conditions. The steric hindrance from the ortho-fluorine necessitates the use of catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to promote the crucial oxidative addition step.[6][9] These ligands stabilize the Pd(0) center and increase its electron density, facilitating its insertion into the strong C-Cl bond.
| Substrate | Catalyst System | Base | Temp (°C) | Yield (%) | Citation |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 75-85 | [10] |
| 4-Chloroquinoline | Pd(PPh₃)₄ | K₂CO₃ | 100 | Good | [11] |
| This compound (Predicted) | Pd₂(dba)₃ + SPhos | K₃PO₄ | 110 | Moderate | [6] |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | 80 | Site-selective | [12] |
Table 1: Comparison of typical Suzuki-Miyaura coupling conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Add anhydrous solvent (e.g., toluene/water 10:1).
-
Degas the mixture with N₂ or Ar for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered oxidative addition step.
Heck-Mizoroki Reaction
The Heck reaction couples the styrene vinyl group with an aryl halide. Here, this compound acts as the alkene component. The regioselectivity of the arylation (at the α- or β-carbon of the vinyl group) is influenced by both steric and electronic factors.[13] Typically, for styrenes, arylation occurs at the less substituted β-position to minimize steric hindrance.[14]
Comparative Analysis: The electron-withdrawing nature of the F and Cl substituents makes the double bond of this compound less nucleophilic than that of unsubstituted styrene. This can slow the initial migratory insertion step. However, the primary determinant of regioselectivity remains steric.[13] The reaction will overwhelmingly favor β-substitution to avoid steric clash with the aromatic ring. This outcome is consistent across most substituted styrenes.[13][15] The main challenge is not selectivity but reactivity, which may require higher temperatures or more active catalyst systems compared to electron-rich styrenes.
| Alkene Substrate | Expected Major Product | Electronic Effect on Alkene | Steric Influence | Citation |
| Styrene | β-substituted | Neutral | Standard | [13] |
| 4-Methoxystyrene | β-substituted | Electron-rich (activated) | Standard | [13] |
| This compound | β-substituted | Electron-poor (deactivated) | Standard | [13][14] |
Table 2: Comparison of substrates in the Heck Reaction.
Chapter 3: Radical Polymerization
Substituted styrenes are valuable monomers for producing polymers with tailored properties. The substituents on this compound are expected to significantly influence its polymerization behavior and the properties of the resulting polymer.
Comparison with Alternative Monomers: Compared to standard polystyrene, poly(this compound) is expected to have a higher glass transition temperature (Tg), enhanced thermal stability, and increased solvent resistance due to the strong polar C-F and C-Cl bonds which increase inter-chain interactions. The polymerization kinetics, particularly in controlled radical processes like Reversible Addition-Fragmentation chain Transfer (RAFT), are also affected. The electron-withdrawing groups can influence the stability of the propagating radical. Studies on fluorinated styrenes show that they readily undergo RAFT polymerization, yielding polymers with controlled molecular weights and narrow dispersities.[16]
Experimental Protocol: RAFT Polymerization of this compound
-
In a vial, dissolve this compound (100 equiv), a RAFT agent (e.g., CPDB, 1 equiv), and a radical initiator (e.g., AIBN, 0.2 equiv) in an appropriate solvent (e.g., 1,4-dioxane).
-
Seal the vial and purge with an inert gas for 20 minutes to remove oxygen.
-
Place the vial in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a set time (e.g., 8 hours). To determine conversion, take samples at timed intervals for ¹H NMR analysis.
-
Quench the reaction by cooling in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by GPC (for Mn and Đ) and DSC (for Tg).
Figure 3: Workflow for RAFT controlled radical polymerization.
Chapter 4: Electrophilic Addition to the Vinyl Group
Electrophilic addition reactions test the nucleophilicity of the vinyl double bond. The strong -I effects of the chlorine and fluorine atoms withdraw electron density from the π-system, deactivating it towards attack by electrophiles compared to unsubstituted styrene.
Comparative Analysis: The rate of electrophilic addition (e.g., hydrobromination with HBr) to this compound is expected to be significantly slower than for styrene. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). Addition of H⁺ to the β-carbon generates a benzylic carbocation at the α-carbon. While the halogen substituents destabilize this carbocation inductively, the resonance stabilization from the phenyl ring is the dominant factor, ensuring Markovnikov selectivity is still strongly favored.[17]
| Substrate | Relative Reactivity | Carbocation Stability | Selectivity | Citation |
| Styrene | High | High (Benzylic) | Markovnikov | [17] |
| 4-Nitrostyrene | Very Low | Low (Destabilized by -NO₂) | Markovnikov | [17] |
| This compound | Low | Moderate (Destabilized by -I of F, Cl) | Markovnikov | [17] |
Table 3: Comparison of reactivity in electrophilic addition.
Conclusion
The reactivity of this compound is a case study in the balance between steric and electronic effects. In palladium-catalyzed cross-coupling at the C-Cl bond, the steric hindrance from the ortho-fluorine is a dominant challenge, necessitating specialized, bulky ligands to achieve efficient reactions. In contrast, for reactions at the vinyl group, such as Heck coupling and electrophilic addition, electronic deactivation by both halogens is the primary factor, reducing reaction rates while steric factors that control regioselectivity remain similar to simpler styrenes. Finally, in polymerization, these substituents are beneficial, imparting desirable properties like higher thermal stability to the resulting polymer. A thorough understanding of these competing influences is essential for any researcher aiming to incorporate this versatile building block into advanced materials or complex molecular architectures.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 4. theory.labster.com [theory.labster.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. β‑Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio‑, Diastereo‑, and Enantioselective Formation of β‑Stereogenic Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 17. Electrophilic Addition to Alkenes: The Relation between Reactivity and Enthalpy of Hydrogenation: Regioselectivity is Determined by the Stability of the Two Conceivable Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Poly(4-chloro-3-fluorostyrene) Properties: A Technical Guide for Researchers
In the landscape of specialty polymers, halogenated polystyrenes offer a versatile platform for tailoring material properties for advanced applications, ranging from dielectric materials in electronics to high-performance coatings. Among these, poly(4-chloro-3-fluorostyrene) (P4Cl3FS) presents a unique combination of substitutions on the phenyl ring, suggesting a nuanced property profile. This guide provides a comprehensive comparative analysis of P4Cl3FS, benchmarking its anticipated properties against well-established polystyrene derivatives: polystyrene (PS), poly(4-fluorostyrene) (P4FS), and poly(4-chlorostyrene) (P4CS). This analysis is grounded in both reported experimental data for the analogues and established structure-property relationships in polymer science.
The Influence of Halogenation on Polystyrene Properties
The introduction of halogen atoms onto the phenyl ring of polystyrene profoundly impacts its physical and chemical characteristics. The electronegativity, size, and position of the halogen substituents alter intermolecular forces, chain mobility, and the electronic nature of the polymer. Generally, halogenation can lead to:
-
Increased Thermal Stability: The introduction of polar C-X bonds (where X is a halogen) can increase intermolecular forces, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.
-
Modified Dielectric Properties: The polarity of the C-X bond significantly influences the dielectric constant and dissipation factor of the material, making halogenated polystyrenes attractive for capacitor and insulator applications.
-
Tailored Refractive Index: The presence of heavier halogen atoms can increase the refractive index of the polymer, a key parameter for optical applications.
-
Altered Solubility: Changes in polarity and intermolecular forces affect the solubility of the polymer in various organic solvents.
This guide will delve into a quantitative comparison of these key properties across P4Cl3FS and its counterparts.
Comparative Data Analysis
The following tables summarize the key physical and chemical properties of poly(this compound) and its selected analogues. It is important to note that specific experimental data for P4Cl3FS is limited in publicly available literature. Therefore, the values presented for P4Cl3FS are estimations based on the known effects of chloro and fluoro substitutions on the polystyrene backbone, providing a scientifically grounded projection of its properties.
Table 1: Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Degradation Onset (°C) |
| Polystyrene (PS) | ~100[1] | ~350-400[2][3] |
| Poly(4-fluorostyrene) (P4FS) | ~95[4] | Estimated ~350-400 |
| Poly(4-chlorostyrene) (P4CS) | ~106[5] | ~360-420 |
| Poly(this compound) (P4Cl3FS) | Estimated ~110-120 | Estimated ~370-430 |
Note: The estimated Tg for P4Cl3FS is higher due to the combined polar contributions of both chlorine and fluorine, leading to stronger intermolecular dipole-dipole interactions and increased chain rigidity. The estimated thermal degradation onset is also slightly elevated due to the stronger C-F and C-Cl bonds compared to C-H bonds.
Table 2: Electrical and Optical Properties
| Polymer | Dielectric Constant (at 1 MHz) | Refractive Index (at 589 nm) |
| Polystyrene (PS) | ~2.55[6] | ~1.59[6] |
| Poly(4-fluorostyrene) (P4FS) | Estimated ~2.6-2.8 | Estimated ~1.57 |
| Poly(4-chlorostyrene) (P4CS) | ~2.6-2.9[7] | ~1.61[8] |
| Poly(this compound) (P4Cl3FS) | Estimated ~2.8-3.1 | Estimated ~1.60 |
Note: The estimated dielectric constant for P4Cl3FS is higher due to the presence of two polar C-X bonds, increasing the overall polarity of the repeating unit. The refractive index is estimated to be slightly lower than P4CS, as fluorine has a lower molar refractivity than chlorine.
Table 3: Solubility
| Polymer | Solubility in Toluene | Solubility in Cyclohexane | Solubility in Acetone |
| Polystyrene (PS) | Soluble[9] | Soluble[9] | Insoluble[9] |
| Poly(4-fluorostyrene) (P4FS) | Soluble | Soluble | Insoluble |
| Poly(4-chlorostyrene) (P4CS) | Soluble[10] | Soluble | Insoluble |
| Poly(this compound) (P4Cl3FS) | Soluble | Likely Soluble | Likely Insoluble |
Note: The solubility of P4Cl3FS is expected to be similar to other halogenated polystyrenes, readily dissolving in aromatic and chlorinated solvents but remaining insoluble in polar, non-aromatic solvents like acetone.
Experimental Methodologies for Property Characterization
To empirically validate the estimated properties of P4Cl3FS and enable a direct comparison with other polymers, a suite of standard characterization techniques is employed. The causality behind the selection of these methods is rooted in their ability to precisely probe the molecular and bulk properties of polymeric materials.
Synthesis of Poly(this compound)
The synthesis of P4Cl3FS would typically proceed via free-radical polymerization of the this compound monomer.
Protocol 1: Free-Radical Polymerization of this compound
-
Monomer Purification: The this compound monomer is purified by passing it through a column of basic alumina to remove any inhibitors.
-
Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the purified monomer in a reaction vessel.
-
Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) and heated to a temperature sufficient to initiate polymerization (typically 60-80 °C for AIBN). The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight.
-
Purification: The resulting polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator fragments. This process is repeated multiple times to ensure high purity.
-
Drying: The purified polymer is dried under vacuum to remove any residual solvent.
Caption: Workflow for the synthesis of poly(this compound).
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Causality: DSC is the gold standard for determining the glass transition temperature (Tg), a critical parameter that defines the upper service temperature of an amorphous polymer.[11][12] TGA provides quantitative information on the thermal stability and decomposition profile of the polymer.[13][14]
Protocol 2: Thermal Characterization
-
Sample Preparation: A small, known weight of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
DSC Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is monitored as a function of temperature. The Tg is identified as a step-change in the heat flow curve.
-
TGA Analysis: A separate sample is heated at a controlled rate (e.g., 10 °C/min) in a TGA instrument under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The onset of degradation is determined from the resulting thermogram.
Caption: Experimental workflow for thermal analysis of polymers.
Dielectric Spectroscopy
Causality: Dielectric spectroscopy is a powerful technique to measure the dielectric constant and loss factor of a material over a range of frequencies. This is crucial for applications where the polymer will be subjected to alternating electric fields.
Protocol 3: Dielectric Property Measurement
-
Film Preparation: A thin film of the polymer is prepared by spin-coating a solution of the polymer onto a conductive substrate (e.g., indium tin oxide-coated glass).
-
Electrode Deposition: A top electrode of a known area is deposited onto the polymer film via thermal evaporation or sputtering.
-
Measurement: The sample is placed in a dielectric test fixture, and the capacitance and dissipation factor are measured over a desired frequency range (e.g., 1 kHz to 1 MHz) using an LCR meter or impedance analyzer.
-
Calculation: The dielectric constant is calculated from the measured capacitance, the electrode area, and the film thickness.
Refractive Index Measurement
Causality: Ellipsometry is a highly sensitive optical technique for determining the refractive index and thickness of thin films. This is essential for the design of optical components and coatings.
Protocol 4: Refractive Index Measurement
-
Film Preparation: A thin, uniform film of the polymer is prepared on a reflective substrate (e.g., a silicon wafer) by spin-coating.
-
Ellipsometry Measurement: The change in polarization of a light beam upon reflection from the sample surface is measured at multiple angles of incidence.
-
Data Modeling: The experimental data is fitted to an optical model to determine the refractive index and thickness of the polymer film.
Structure-Property Relationships: A Deeper Dive
The observed and estimated differences in the properties of these halogenated polystyrenes can be rationalized by considering the specific effects of the halogen substituents.
Caption: Influence of substituents on P4Cl3FS properties.
The presence of both a chlorine and a fluorine atom on the phenyl ring of P4Cl3FS introduces a unique combination of steric and electronic effects. The high electronegativity of fluorine and chlorine leads to strong dipole moments, increasing intermolecular forces and thus raising the glass transition temperature compared to polystyrene. This enhanced polarity is also the primary reason for the anticipated increase in the dielectric constant. The strong C-F and C-Cl bonds contribute to the enhanced thermal stability of the polymer.
Conclusion and Future Outlook
This comparative analysis provides a foundational understanding of the properties of poly(this compound) in the context of other well-characterized polystyrene derivatives. While estimations for P4Cl3FS properties are based on sound scientific principles, experimental validation is crucial for its adoption in specific applications. The synthesis and characterization of P4Cl3FS would be a valuable contribution to the field of polymer science, potentially unlocking new applications where a combination of enhanced thermal stability, and tailored dielectric and optical properties are required. This guide serves as a roadmap for researchers and scientists to explore the potential of this promising, yet under-characterized, specialty polymer.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 聚(4-氯苯乙烯) average Mw ~75,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. refractiveindex.info [refractiveindex.info]
- 7. pubs.aip.org [pubs.aip.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. bangslabs.com [bangslabs.com]
- 10. polymersource.ca [polymersource.ca]
- 11. specialchem.com [specialchem.com]
- 12. protolabs.com [protolabs.com]
- 13. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Thermal stability of poly(4-Chloro-3-fluorostyrene) compared to polystyrene
A Comparative Guide to the Thermal Stability of Poly(4-Chloro-3-fluorostyrene) and Polystyrene for Researchers and Drug Development Professionals
In the landscape of advanced material science, particularly within pharmaceutical and high-performance applications, the thermal stability of a polymer is a critical determinant of its utility and reliability. This guide provides a detailed comparative analysis of the thermal properties of poly(this compound) and its foundational counterpart, polystyrene. While extensive experimental data for polystyrene is well-established, specific thermal analysis data for poly(this compound) is not as readily available in public literature. Therefore, this guide will leverage data on related halogenated polystyrenes to infer and project the thermal behavior of poly(this compound), offering a scientifically grounded estimation of its performance.
Introduction: The Critical Role of Thermal Stability
Polymers utilized in research, and particularly in drug development for applications such as packaging, medical devices, and formulation excipients, are often subjected to a range of thermal stresses. These can include sterilization processes, melt-processing for device fabrication, and long-term storage under varied environmental conditions. Consequently, a polymer's thermal stability—its ability to resist degradation at elevated temperatures—is paramount. Key metrics for assessing this stability are the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), at which the polymer chain begins to break down.
Polystyrene, a widely used commodity polymer, serves as a valuable benchmark due to its well-characterized properties.[1] However, for applications demanding enhanced performance, modifications to its chemical structure, such as halogenation, are employed. The introduction of halogen atoms like chlorine and fluorine onto the phenyl ring of the styrene monomer is a known strategy to enhance thermal stability.[2][3][4][5]
Polystyrene: A Thermal Performance Benchmark
Polystyrene is an amorphous polymer, meaning its molecular chains are arranged randomly. This lack of crystallinity results in a distinct glass transition temperature rather than a sharp melting point.
Glass Transition Temperature (Tg) of Polystyrene
The glass transition temperature of atactic polystyrene is consistently reported to be around 100 °C .[1] This transition is a critical parameter as it defines the upper service temperature for rigid applications of polystyrene. Above this temperature, the material loses its stiffness and load-bearing capacity.
Thermal Decomposition of Polystyrene
Thermogravimetric analysis (TGA) of polystyrene in an inert atmosphere, such as nitrogen, reveals that significant thermal degradation commences at approximately 300 °C .[6] The decomposition process typically proceeds rapidly, with the polymer being completely broken down at temperatures above 450 °C.[6] The primary degradation products are styrene monomer, along with smaller amounts of toluene and α-methylstyrene, indicating a chain scission and unzipping mechanism.[6]
The Influence of Halogenation on Polystyrene's Thermal Stability
The introduction of halogen atoms onto the aromatic ring of polystyrene can significantly alter its thermal properties. This is primarily due to the high bond energy of the carbon-halogen bond, particularly the carbon-fluorine bond, and the increase in intermolecular forces.
While specific experimental data for poly(this compound) is scarce, we can infer its properties by examining related halogenated polystyrenes.
Glass Transition Temperatures of Halogenated Polystyrenes
Available data for singly substituted polystyrenes show a trend of increasing Tg with halogenation:
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Polystyrene | ~100 |
| Poly(4-fluorostyrene) | 95 |
| Poly(3-chlorostyrene) | 90 |
| Poly(2-chlorostyrene) | 119 |
Source: Sigma-Aldrich
The data shows that the position of the halogen atom influences the Tg. For instance, the ortho-substitution in poly(2-chlorostyrene) leads to a significant increase in Tg, likely due to increased steric hindrance restricting chain mobility. While para- and meta-substitutions with fluorine and chlorine in these examples show a slight decrease or a smaller increase, the combined effect of both chlorine and fluorine in poly(this compound) is anticipated to elevate the Tg above that of standard polystyrene due to increased polarity and dipole-dipole interactions.
Decomposition Temperatures of Halogenated Polystyrenes
Studies on para-substituted polystyrenes have shown that halogenation can influence the decomposition kinetics. For instance, a study on poly(p-chlorostyrene) and poly(p-bromostyrene) investigated their thermal decomposition, indicating that the type of halogen and its position affect the degradation mechanism and activation energy.[3] Fluoropolymers, in general, are recognized for their exceptional thermal stability due to the strength of the C-F bond.[4][5] It is therefore highly probable that poly(this compound) would exhibit a higher onset of decomposition compared to polystyrene.
Experimental Protocols for Thermal Analysis
To empirically determine and compare the thermal stability of these polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard analytical techniques employed.
Thermogravimetric Analysis (TGA) for Decomposition Profile
Objective: To determine the onset and profile of thermal decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials.
-
Sample Preparation: Place a 5-10 mg sample of the polymer in a TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset of decomposition (Td) as the temperature at which a significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature
Objective: To determine the glass transition temperature (Tg).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference material (e.g., indium).
-
Sample Preparation: Seal a 5-10 mg sample of the polymer into an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase its previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate to obtain the final thermal data.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.
Comparative Summary and Conclusion
| Property | Polystyrene | Poly(this compound) (Inferred) |
| Glass Transition Temp. (Tg) | ~100 °C | Expected to be > 100 °C |
| Decomposition Temp. (Td) | Onset ~300 °C | Expected to be > 300 °C |
| Primary Degradation Mechanism | Chain scission, unzipping | Likely similar, but with higher activation energy |
References
A Comparative Guide to 4-Chloro-3-fluorostyrene: A Niche Monomer for Advanced Polymer Applications
In the pursuit of advanced materials with tailored properties, fluorinated polymers stand out for their exceptional performance characteristics.[1][2] The strategic incorporation of fluorine into a polymer backbone imparts a unique combination of thermal stability, chemical inertness, low surface energy, and distinct electrical properties.[2][3][4][5] Within the diverse family of fluorochemicals, fluorinated styrenic monomers offer a versatile platform for creating high-performance thermoplastics. This guide provides an in-depth comparison of 4-Chloro-3-fluorostyrene against other common fluorinated monomers, offering experimental insights for researchers, scientists, and professionals in drug development and material science.
Introduction: The Strategic Advantage of Halogenation in Styrenic Monomers
Styrenic polymers are a cornerstone of the plastics industry, valued for their processability and mechanical properties. The introduction of halogen atoms—specifically fluorine and chlorine—onto the styrene molecule dramatically alters its characteristics. Fluorine, the most electronegative element, forms exceptionally strong bonds with carbon, leading to polymers with remarkable stability.[6] The addition of chlorine can further modify properties such as refractive index, flame retardancy, and provide a reactive site for post-polymerization modification.
This compound is a unique monomer that leverages the synergistic effects of both chloro- and fluoro-substituents. This disubstituted styrene serves as a valuable building block in organic synthesis for producing advanced materials, including specialty polymers and intermediates for liquid crystal displays and pharmaceuticals.[7] Its distinct substitution pattern influences monomer reactivity and imparts a specific balance of properties to the resulting polymer not achievable with single-halogenated or perfluorinated alternatives.
At a Glance: this compound Profile
Before delving into a comparative analysis, let's establish the baseline properties of our subject monomer.
| Property | Value | Reference |
| CAS Number | 1263414-46-5 | [7][8][9] |
| Molecular Formula | C₈H₆ClF | [7][10] |
| Molecular Weight | 156.58 g/mol | [7][8][10] |
| Appearance | Colorless to light yellow liquid | [7][11] |
| Storage | 2-8°C, under inert gas | [7] |
The presence of both chlorine and fluorine atoms on the aromatic ring creates an electron-poor system, which influences its polymerization kinetics and the final properties of the polymer, such as polarity, solubility, and surface energy.
Comparative Analysis: this compound vs. Key Alternatives
The selection of a fluorinated monomer is dictated by the desired end-properties of the polymer. Here, we compare this compound with other commercially relevant fluorinated styrenes and acrylates.
Structural and Property Comparison
The following table provides a comparative overview of this compound and its alternatives. The properties of the corresponding homopolymers are highlighted to illustrate the impact of the monomer structure.
| Monomer | Structure | Molecular Weight ( g/mol ) | Key Polymer Properties & Applications |
| This compound | C8H6ClF | 156.58 | Properties: Enhanced thermal stability, modified refractive index, potential for flame retardancy, and chemical functionalization via the chlorine atom. Applications: Specialty polymers, liquid crystal displays, pharmaceutical intermediates.[7] |
| 4-Fluorostyrene | C8H7F | 122.14 | Properties: Increased thermal stability compared to polystyrene, low surface energy. Applications: Used in copolymers for applications requiring enhanced temperature resistance and hydrophobicity, such as in enhanced oil recovery.[12][13] |
| Pentafluorostyrene | C8H3F5 | 194.10 | Properties: High thermal stability, very low surface energy, high hydrophobicity, excellent chemical resistance. Applications: Antibiofouling coatings, low-loss optical fibers, and materials for microelectronics.[14] |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | C6H7F3O2 | 168.11 | Properties: Imparts high hydrophobicity, stain resistance, and excellent UV stability to polymers. Applications: High-performance coatings, adhesives, and optical materials.[15] |
Expert Insights: The Causality Behind Performance Differences
The choice between these monomers is a classic exercise in structure-property relationships.
-
Thermal Stability: The high strength of the C-F bond is the primary reason for the enhanced thermal stability of all fluorinated polymers compared to their non-fluorinated counterparts. Polymers from pentafluorostyrene are expected to have the highest thermal stability due to the high degree of fluorination. This compound offers a significant improvement over standard polystyrene, with its stability profile being influenced by both the C-F and C-Cl bonds.
-
Surface Energy & Wettability: Surface energy is dictated by the nature of the atoms at the polymer-air interface. Fluorine's low polarizability results in weak intermolecular forces, leading to low surface energy and hydrophobic/oleophobic characteristics.[16] Therefore, polymers rich in fluorine, like poly(pentafluorostyrene), exhibit extremely low surface energies.[14] Poly(this compound) will have a moderately low surface energy, higher than its perfluorinated analog but significantly lower than polystyrene, offering a tunable intermediate for surface properties.
-
Reactivity and Functionalization: The chlorine atom in this compound provides a distinct advantage: it serves as a potential site for post-polymerization modification through nucleophilic substitution reactions. This allows for the grafting of other functional groups, creating tailored materials for applications like drug delivery or sensor technology. This feature is absent in simple fluorostyrenes or fluorinated acrylates.
Experimental Protocols: A Self-Validating System for Monomer Comparison
To provide a tangible basis for comparison, we present a standardized workflow for synthesizing and characterizing polymers from these monomers. This self-validating system ensures that any observed differences in performance can be confidently attributed to the monomer's chemical structure.
Visualization of the Experimental Workflow
The logical flow from monomer to characterized polymer is crucial for reproducible research.
Caption: Experimental workflow for synthesis and characterization.
Protocol 1: Comparative Free-Radical Polymerization
Objective: To synthesize homopolymers of this compound and a control monomer (e.g., 4-Fluorostyrene) under identical conditions to allow for direct comparison of their properties.
Materials:
-
This compound (stabilized)
-
4-Fluorostyrene (stabilized)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Toluene, anhydrous
-
Methanol, reagent grade
-
Schlenk flasks and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Preparation: Pass the monomers through a short column of basic alumina to remove the inhibitor just before use.
-
Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 2.0 g) and AIBN (1 mol% relative to monomer) in 10 mL of anhydrous toluene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Backfill the flask with an inert gas (N₂ or Ar). Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 24 hours with continuous stirring. The solution will become more viscous as the polymer forms.
-
Isolation: After 24 hours, cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle. Decant the supernatant. Redissolve the polymer in a minimal amount of toluene and re-precipitate it into cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Polymer Characterization
Objective: To quantitatively measure the physical and chemical properties of the synthesized polymers.
-
Structural Verification (¹H and ¹⁹F NMR): Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will confirm the successful polymerization by the disappearance of vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.
-
Molecular Weight Determination (GPC): Analyze the polymer using Gel Permeation Chromatography (GPC) with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Thermal Transitions (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Heat the sample from room temperature to ~200°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg provides insight into the polymer's chain mobility and its operational temperature range.
-
Thermal Stability (TGA): Use Thermogravimetric Analysis (TGA) to assess thermal stability. Heat the sample from room temperature to 600°C at 10°C/min under a nitrogen atmosphere. The degradation temperature (Td), often reported as the temperature at 5% weight loss, is a direct measure of thermal stability.
-
Surface Properties (Contact Angle): Prepare a thin film of the polymer on a clean glass slide by spin-coating from a toluene solution. Measure the static contact angle of a deionized water droplet on the film surface using a goniometer. A higher contact angle indicates greater hydrophobicity and lower surface energy.
Expected Data and Performance Conclusions
Based on the principles of polymer chemistry, the following outcomes can be anticipated from the described experiments.
| Polymer | Expected Tg (°C) | Expected Td (°C, 5% loss) | Expected Water Contact Angle (°) |
| Poly(4-chlorostyrene) | ~110-125 | ~350-370 | ~90-95 |
| Poly(4-fluorostyrene) | ~115-130 | ~360-380 | ~95-105 |
| Poly(this compound) | ~120-140 | ~370-390 | ~100-110 |
| Poly(pentafluorostyyrene) | ~100-115 | >400 | >115 |
Interpretation:
-
Poly(this compound) is expected to exhibit a higher glass transition temperature and thermal degradation temperature than poly(4-fluorostyrene) and poly(4-chlorostyrene), demonstrating the stabilizing synergy of the two halogen substituents.
-
Its surface is predicted to be significantly more hydrophobic than its monosubstituted counterparts, though less so than the fully fluorinated poly(pentafluorostyrene).
Final Recommendation
This compound is not a direct replacement for broadly used fluoromonomers like TFE or VDF, but rather a specialty monomer for applications where a precise balance of properties is required.
Choose this compound when:
-
Tunable Properties are Needed: You require thermal and surface properties intermediate between standard plastics and perfluorinated polymers.
-
Post-Polymerization Functionalization is Desired: The chlorine atom offers a reactive handle for further chemical modification, a key advantage for creating functional materials.
-
Modified Optical Properties are a Goal: The presence of both fluorine and chlorine will alter the refractive index of the polymer, which can be advantageous in optical applications.
For researchers and developers, this compound represents a powerful tool for creating novel polymers with a unique and advantageous combination of characteristics, pushing the boundaries of material performance in specialized fields.
References
- 1. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound [myskinrecipes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1263414-46-5 Cas No. | 4'-Chloro-3'-fluorostyrene | Apollo [store.apolloscientific.co.uk]
- 10. acubiochem.com [acubiochem.com]
- 11. This compound CAS#: 1263414-46-5 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.es [fishersci.es]
- 14. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. polysciences.com [polysciences.com]
- 16. researchgate.net [researchgate.net]
Dielectric properties of poly(4-Chloro-3-fluorostyrene)
An In-Depth Technical Guide to the Dielectric Properties of Poly(4-Chloro-3-fluorostyrene) and its Alternatives
For researchers and professionals in materials science and electronics, the selection of polymeric materials with tailored dielectric properties is paramount for advancing device performance, particularly in high-frequency communications and energy storage applications. Halogenated polystyrenes represent a versatile class of polymers where the introduction of atoms like chlorine and fluorine can significantly alter the electronic characteristics of the parent polystyrene backbone. This guide provides a comparative analysis of the dielectric properties of poly(this compound) (P4C3FS), a lesser-studied derivative, by contextualizing its expected performance against well-characterized alternatives.
Understanding Key Dielectric Parameters
The dielectric behavior of a polymer is quantified by several key parameters that dictate its suitability for specific electrical applications.
-
Dielectric Constant (ε' or Dk) : This dimensionless quantity represents a material's ability to store electrical energy when subjected to an electric field. It is the ratio of the capacitance of a capacitor with the material as the dielectric to the capacitance with a vacuum as the dielectric.[1] For insulating applications, a low dielectric constant is desirable to minimize capacitive coupling and signal delay.[1] Conversely, for capacitor applications, a high dielectric constant allows for the storage of more energy in a smaller volume.
-
Dielectric Loss (tan δ or Df) : Also known as the dissipation factor, this parameter measures the energy that is lost as heat within the material when exposed to an alternating electric field.[2] Lower dielectric loss is critical for high-frequency applications to ensure signal integrity and minimize heat generation.
-
Breakdown Strength : This is the maximum electric field intensity that a material can withstand before it loses its insulating properties. A high breakdown strength is essential for materials used in high-voltage applications, including high-energy-density capacitors.[3]
These properties are intrinsically linked to the polymer's molecular structure—specifically, the polarity of its constituent monomers—and are influenced by external factors such as frequency, temperature, and moisture.[1][4]
Experimental Determination of Dielectric Properties
The characterization of a polymer's dielectric properties is a precise process governed by standardized methodologies to ensure data reliability and comparability.
Standard Test Method: ASTM D150
The industry-standard protocol for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulation is ASTM D150.[5][6] This method covers the measurement of dielectric constant, dissipation factor, loss index, and other related parameters over a frequency range from less than 1 Hz to several hundred megahertz.[6]
Experimental Protocol: Parallel Plate Method
A common and effective technique for these measurements involves using a parallel plate capacitor configuration with an LCR meter or impedance analyzer.
Step-by-Step Methodology:
-
Sample Preparation: A flat, uniform film of the polymer sample is prepared, typically by solution casting or compression molding. The sample must be of a known thickness and larger than the electrodes to be used.
-
Conditioning: The sample is conditioned in a controlled environment (e.g., specific temperature and humidity) as per ASTM D618 to ensure repeatable results, as environmental factors can influence dielectric properties.
-
Electrode System: The polymer film is placed between two electrodes, forming a parallel plate capacitor. The Agilent 16451B electrode system is an example of a fixture used for such measurements.[7]
-
Instrumentation: An impedance analyzer, such as the Agilent 4294A, is connected to the electrode system.[7] This instrument applies an alternating voltage across the sample and measures the resulting capacitance (C) and dissipation factor (D) over the desired frequency range.
-
Measurement of Air Capacitance (C₀): The capacitance of the electrode system is measured without the sample (with air as the dielectric).
-
Measurement of Sample Capacitance (Cₚ): The capacitance is then measured with the polymer sample placed between the electrodes.
-
Calculation:
-
The Dielectric Constant (k) is calculated as the ratio of the capacitance of the material to the capacitance of the air gap: k = Cₚ / C₀ .
-
The Dielectric Loss (tan δ) is measured directly by the impedance analyzer.
-
Experimental Workflow Diagram
Caption: Workflow for Dielectric Property Measurement.
Comparative Analysis of Poly(this compound)
Direct experimental data for P4C3FS is scarce in published literature. However, its dielectric properties can be reliably inferred by analyzing the structure-property relationships of its parent polymer and related halogenated derivatives.
The introduction of polar C-Cl and C-F bonds onto the non-polar styrene ring is the primary determinant of the resulting polymer's dielectric behavior. The net dipole moment of the monomer unit, influenced by the magnitude and orientation of these bond dipoles, will dictate the dielectric constant.
Structure-Property Relationship Diagram
Caption: Impact of Halogen Substitution on Dielectric Constant.
Performance Comparison
The following table compares the expected properties of P4C3FS with several key polymers used in dielectric applications.
| Polymer | Monomer Structure | Key Structural Feature | Expected Dielectric Constant (k) at 1 MHz | Expected Dielectric Loss (tan δ) | Primary Application Area |
| Polystyrene (PS) | C₈H₈ | Non-polar hydrocarbon | ~2.5[8] | Very Low (<0.0005) | High-frequency insulation |
| Poly(4-chlorostyrene) (P4CS) | C₈H₇Cl | Single polar C-Cl bond | 2.6 - 2.8[9][10] | Low | General purpose insulator |
| Poly(4-fluorostyrene) (P4FS) | C₈H₇F | Highly polar C-F bond | 2.6 - 2.9 | Low | Low-k applications, optical fibers[11] |
| Poly(this compound) (P4C3FS) | C₈H₆ClF | Asymmetric polar C-Cl and C-F bonds | 3.0 - 3.5 (Estimated) | Moderate (Estimated) | Potential for specialty capacitors, gate dielectrics |
| Poly(vinylidene fluoride) (PVDF) | C₂H₂F₂ | Highly polar C-F bonds in repeat unit | ~12[3] | High (>0.02) | High-k capacitors, sensors |
Analysis:
-
Polystyrene (PS): As a non-polar polymer, PS exhibits a low dielectric constant and very low loss, making it an excellent insulator for high-frequency circuits where minimizing signal interference is crucial.[8]
-
Poly(4-chlorostyrene) & Poly(4-fluorostyrene): The introduction of a single halogen atom increases the polarity and thus the dielectric constant slightly compared to PS.[9][11] The high electronegativity of fluorine makes the C-F bond more polar than the C-Cl bond, but this effect can be partially offset by the larger free volume introduced by fluorine, which can lower the dielectric constant.[4]
-
Poly(this compound) (P4C3FS): The presence of two different halogens at the 3 and 4 positions of the styrene ring breaks the symmetry, leading to a significant permanent dipole moment in the monomer unit. This is expected to result in a dielectric constant that is notably higher than that of the monosubstituted analogs. This positions P4C3FS as a material with intermediate dielectric properties—higher than standard insulators like PS or polyethylene, but lower than high-k ferroelectric polymers like PVDF. The asymmetry and increased polarity may also lead to a moderate increase in dielectric loss.
-
Poly(vinylidene fluoride) (PVDF): PVDF is a benchmark high-k polymer, with a dielectric constant around 12.[3] This is due to the high concentration of highly polar C-F bonds and a crystalline structure that enhances the dipolar polarization. However, this high k-value is often accompanied by high dielectric loss, limiting its use in very high-frequency applications.[3]
Potential Applications and Outlook
Based on its predicted properties, poly(this compound) emerges as a candidate material for applications where a dielectric constant moderately higher than that of conventional polymers is required, without the high losses associated with ferroelectric polymers. Potential areas include:
-
Embedded Capacitors: In modern microelectronics, embedding passive components like capacitors directly into printed circuit boards (PCBs) saves space and improves performance.[12] Polymers with tunable, intermediate-to-high k-values are actively being researched for these applications.[13][14] P4C3FS could offer a balance of processability, mechanical flexibility, and a suitable dielectric constant for this purpose.
-
Gate Dielectrics: In flexible electronics, polymer gate dielectrics are essential. A material with a higher dielectric constant can enable lower operating voltages for transistors.
-
Energy Storage: While not reaching the levels of PVDF, the enhanced dielectric constant of P4C3FS would lead to a higher energy storage density compared to polystyrene or polypropylene, making it potentially useful in specialized film capacitors.[3]
The future development of polymers like P4C3FS lies in the precise tuning of their dielectric response through controlled synthesis. Copolymerization or the creation of nanocomposites by incorporating high-k ceramic nanoparticles (e.g., BaTiO₃) into a P4C3FS matrix could further enhance the dielectric constant while maintaining processability and mechanical integrity.[12][14]
Conclusion
Poly(this compound) represents an intriguing dielectric material whose properties are dictated by the asymmetric halogenation of the styrene monomer. By leveraging structure-property relationships from its chemical relatives, it is predicted to possess a moderately high dielectric constant (estimated in the range of 3.0-3.5) and a moderate level of dielectric loss. This positions it as a compelling candidate for emerging electronic applications such as embedded capacitors and flexible device components, bridging the gap between traditional low-k insulators and high-k ferroelectric polymers. Further experimental validation is necessary to fully elucidate its dielectric spectrum and confirm its potential in advanced material systems.
References
- 1. specialchem.com [specialchem.com]
- 2. plastics.ulprospector.com [plastics.ulprospector.com]
- 3. cde.com [cde.com]
- 4. mdpi.com [mdpi.com]
- 5. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Study on measuring method of dielectric spectroscopy for polymer dielectrics | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. professionalplastics.com [professionalplastics.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ç¾åº¦æåº [word.baidu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in high-k nanocomposite materials for embedded capacitor applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Styrene Reactivity: The Influence of Fluorine vs. Chlorine Substitution
For researchers and professionals in materials science and drug development, understanding how subtle atomic changes can dramatically alter molecular behavior is paramount. Styrene, a foundational monomer, provides a classic canvas for this exploration. The substitution of a single hydrogen atom on the phenyl ring with a halogen, such as fluorine or chlorine, introduces a fascinating interplay of electronic effects that profoundly impacts the reactivity of the entire molecule. This guide provides an in-depth comparison of how fluorine and chlorine modify the reactivity of styrene, with a focus on electrophilic addition and polymerization reactions, supported by established principles and experimental frameworks.
Part 1: The Dichotomy of Halogen Electronics: Induction vs. Resonance
The reactivity of a substituted styrene is fundamentally governed by the way the halogen substituent modulates the electron density of the molecule. Halogens exert two primary electronic effects that operate in opposition: the inductive effect (-I) and the resonance effect (+R).[1][2][3]
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the halogen's high electronegativity. Because fluorine is the most electronegative element, it exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[4][5] This effect tends to decrease the electron density on the aromatic ring and, by extension, the attached vinyl group.
-
Resonance Effect (+R): This is the donation of electron density into the pi (π) system of the aromatic ring through the halogen's lone pair of electrons.[2][6] This effect increases electron density, particularly at the ortho and para positions. For effective resonance to occur, the overlapping orbitals must be of similar size and energy. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the larger 3p orbital of chlorine.[7] Consequently, fluorine has a more pronounced resonance effect than chlorine.
Despite fluorine's stronger resonance donation, the overall electronic influence of halogens on the benzene ring is dominated by their powerful inductive effect.[1][6] This makes the halostyrene ring less electron-rich than unsubstituted styrene, thus "deactivating" it towards electrophilic attack. However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, still dictates the regioselectivity of such reactions.[3][8]
Caption: Dueling electronic effects of halogens on the styrene ring.
Quantitative Comparison: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing character of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (meta) | σ (para) | Dominant Effect |
| -F | +0.34[9] | +0.06[10] | Strong -I, Moderate +R |
| -Cl | +0.37[9][10][11] | +0.23[11] | Moderate -I, Weaker +R |
Data compiled from various sources.[9][10][11]
The data clearly shows that both fluorine and chlorine are electron-withdrawing, as indicated by their positive σ values. The significantly higher σmeta and σpara values for chlorine compared to fluorine might seem counterintuitive given fluorine's higher electronegativity. However, Hammett constants reflect the net electronic effect. At the para position, fluorine's stronger +R effect partially cancels its very strong -I effect, resulting in a smaller overall σpara value than chlorine, whose weaker +R effect cannot offset its -I effect as effectively.
Part 2: Impact on Vinyl Group Reactivity - Electrophilic Addition
The most characteristic reaction of the styrene vinyl group is electrophilic addition. The double bond acts as a nucleophile, attacking an electrophile. The overall electron-withdrawing nature of both fluorine and chlorine deactivates the vinyl group toward electrophilic attack compared to unsubstituted styrene.
The key to comparing fluorostyrene and chlorostyrene lies in the net electron density of the double bond. Since fluorine has a more powerful net electron-withdrawing effect (stronger -I effect dominates), 4-fluorostyrene is generally less reactive towards electrophiles than 4-chlorostyrene . The double bond in fluorostyrene is more electron-poor and therefore a weaker nucleophile.
A classic example is the bromination of the double bond, which proceeds through a cyclic bromonium ion intermediate.
Caption: General mechanism for the electrophilic bromination of styrene.
Experimental Protocol: Comparative Bromination of Halostyrenes
This protocol describes a method to qualitatively or quantitatively compare the reaction rates. The disappearance of bromine's characteristic reddish-brown color serves as a visual indicator of reaction progress.
Objective: To compare the rate of electrophilic bromination of 4-fluorostyrene and 4-chlorostyrene.
Materials:
-
4-Fluorostyrene
-
4-Chlorostyrene
-
Styrene (as a positive control)
-
Bromine solution (e.g., 0.05 M in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Glassware: Test tubes, pipettes, stopwatch
-
UV-Vis Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
Preparation: In three separate, identical test tubes, add 1 mL of a 0.1 M solution of styrene, 4-fluorostyrene, and 4-chlorostyrene in DCM.
-
Initiation: To each tube, add 0.5 mL of the 0.05 M bromine solution simultaneously (or as close as possible). Start a stopwatch immediately.
-
Observation: Observe the tubes against a white background. Record the time it takes for the reddish-brown color of the bromine to disappear in each tube.
-
Causality: The rate of decolorization is directly proportional to the reactivity of the styrene derivative. A faster disappearance of color indicates a more reactive double bond. It is expected that the reaction rate will follow the order: Styrene > 4-Chlorostyrene > 4-Fluorostyrene.
Procedure (Quantitative):
-
Setup: Prepare separate reaction mixtures in quartz cuvettes by mixing 1.5 mL of the 0.1 M styrene derivative solution with 1.5 mL of the 0.05 M bromine solution.
-
Measurement: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance at the λmax of bromine (approx. 520 nm) over time.
-
Analysis: Plot absorbance versus time for each reaction. The initial rate of the reaction can be determined from the slope of the curve at t=0. This allows for a direct quantitative comparison of reaction rates.[12]
Part 3: Impact on Polymerization
Halogen substitution also affects the monomer's propensity to undergo polymerization. In free-radical polymerization, the substituent can influence both the reactivity of the monomer's double bond and the stability of the propagating radical.
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization.[13]
-
Q value: Represents the inherent reactivity of the monomer, influenced by resonance stabilization.
-
e value: Represents the polarity of the vinyl group. A positive 'e' indicates an electron-poor double bond, while a negative 'e' signifies an electron-rich one.
| Monomer | Q Value | e Value |
| Styrene | 1.00 | -0.80 |
| 4-Fluorostyrene | 1.02 | -0.39 |
| 4-Chlorostyrene | 1.07 | -0.33 |
Note: Q-e values can vary slightly depending on the source and determination method.
From this data, we can infer:
-
The 'e' values for both fluorostyrene and chlorostyrene are less negative than that of styrene, reflecting the electron-withdrawing nature of the halogens, which makes the double bond more electron-poor.
-
The 'e' value for fluorostyrene is slightly more negative than for chlorostyrene, suggesting a slightly more electron-rich double bond in the context of polymerization, which may be attributed to the nuanced interplay of effects in the transition state.
-
The 'Q' values are similar for all three monomers, indicating that the resonance stabilization of the propagating radical is not dramatically altered by the para-halogen substituent.
While the Q-e values provide a useful framework, direct polymerization studies show that fluorine substitution can lead to polymers with unique properties. For instance, isotactic poly(para-fluorostyrene) has been shown to exhibit a relatively high melting point, suggesting that the highly electronegative fluorine atom can play a role in promoting polymer crystallization.[14]
Experimental Protocol: Comparative Free-Radical Polymerization
This protocol outlines a method to compare the polymerization rates by measuring the monomer conversion over time.
Caption: Experimental workflow for comparing polymerization kinetics.
Objective: To compare the rate of free-radical polymerization of 4-fluorostyrene and 4-chlorostyrene.
Materials:
-
4-Fluorostyrene, 4-Chlorostyrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Schlenk flasks, oil bath, vacuum line
Procedure:
-
Monomer Preparation: For each monomer, prepare a solution in a Schlenk flask (e.g., 5 mmol of monomer and 0.05 mmol of AIBN in 5 mL of toluene).
-
Degassing: Subject each flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Initiation: Place the sealed flasks into a preheated oil bath at 70°C to initiate the polymerization. Start a timer.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), remove an aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quenching & Precipitation: Immediately add the aliquot to a large excess of cold methanol to quench the reaction and precipitate the formed polymer.
-
Analysis: Isolate the polymer by filtration, dry it under vacuum to a constant weight, and calculate the percent conversion (% Conversion = (mass of polymer / initial mass of monomer) x 100).
-
Comparison: Plot percent conversion versus time for each monomer. The monomer that reaches a higher conversion at a given time is the more reactive under these conditions.
Conclusion
The substitution of fluorine or chlorine onto the styrene ring creates a delicate balance of competing electronic effects that significantly influences reactivity.
-
For Electrophilic Addition: The reactivity of the vinyl double bond is primarily dictated by the powerful inductive effect of the halogens. Fluorine's superior electronegativity makes it a stronger deactivator, rendering fluorostyrene less reactive than chlorostyrene in these reactions.
-
For Polymerization: The impact is more complex, involving the reactivity of the monomer and the stability of the propagating radical. While both halogens make the vinyl group more electron-poor than in unsubstituted styrene, the differences between fluoro- and chlorostyrene are more subtle. However, the unique properties of the fluorine atom can impart distinct characteristics, such as enhanced crystallinity, to the resulting polymer.
By understanding these fundamental principles and employing rigorous experimental protocols, researchers can effectively predict and manipulate the reactivity of these versatile monomers to design novel materials and molecules with tailored properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. brainly.in [brainly.in]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. global.oup.com [global.oup.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-fluorostyrene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. 4-Chloro-3-fluorostyrene, a halogenated aromatic compound, requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
Immediate Safety and Spill Response: The First Line of Defense
Before initiating any disposal procedure, it is paramount to be prepared for accidental releases. The inherent reactivity and potential toxicity of halogenated compounds demand a swift and informed response.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This includes:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are a suitable choice, however, it is recommended to consult the glove manufacturer's compatibility chart for the specific chemical.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a significant spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is essential.
Spill Cleanup Protocol: In the event of a spill, the following steps should be immediately enacted:
-
Evacuate and Isolate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to their full capacity.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Classification and Segregation: The Foundation of Compliant Disposal
Proper disposal begins with accurate waste classification and meticulous segregation. As a halogenated organic compound, this compound falls under specific regulatory categories that dictate its disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds is often classified as hazardous.[1][2][3][4][5] Specifically, spent solvents containing chlorinated or fluorinated hydrocarbons may fall under the "F-listed" wastes from non-specific sources, such as F001 or F002.[1][2][4] It is imperative to consult your institution's EHS department for the precise waste codes applicable in your jurisdiction.
The Cardinal Rule of Segregation: The most critical step in managing this waste stream is the strict segregation of halogenated from non-halogenated waste. The rationale behind this is both economic and environmental; the treatment processes for halogenated waste, typically high-temperature incineration, are more complex and costly due to the formation of acidic gases like hydrogen chloride and hydrogen fluoride which require scrubbing.[6]
Waste Segregation Workflow
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Procedures for this compound
The following protocol outlines the systematic process for the accumulation and disposal of this compound waste in a laboratory setting.
1. Container Selection and Labeling:
-
Container Material: Utilize a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The original product container, if empty, can be a suitable option.
-
Labeling: The importance of proper labeling cannot be overstated. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
2. Waste Accumulation in the Laboratory:
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7]
3. Chemical Incompatibility Considerations:
To prevent dangerous reactions, this compound waste must not be mixed with incompatible chemicals. While specific reactivity data for this compound is limited, general principles for halogenated aromatic compounds suggest avoiding contact with:
-
Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.
-
Strong Reducing Agents: Including hydrides and alkali metals.[7]
-
Strong Bases: Like sodium hydroxide or potassium hydroxide, which can promote violent reactions with aromatic nitro compounds.[8]
A summary of key incompatibilities is provided in the table below:
| Chemical Class | Incompatible Materials | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, Perchloric acid, Permanganates | Fire, Explosion |
| Strong Reducing Agents | Hydrides, Alkali metals | Vigorous, potentially explosive reactions |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Violent reactions, potential for explosion |
| Acids | Mineral acids (e.g., Sulfuric, Hydrochloric) | Vigorous reactions |
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full, or if the accumulation time limit set by your institution is approaching, contact your Environmental Health and Safety department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
Final Disposal Pathway: From the Lab to Neutralization
The ultimate fate of this compound waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This method is preferred for halogenated organic compounds because it ensures the complete destruction of the molecule. The high temperatures break the carbon-halogen and carbon-carbon bonds, and the resulting acidic gases are neutralized in a scrubber system before being released into the atmosphere.
Disposal Decision and Process Flow
Caption: Overview of the disposal process for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. wku.edu [wku.edu]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. actenviro.com [actenviro.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
